Product packaging for Epiaschantin(Cat. No.:)

Epiaschantin

Cat. No.: B12383986
M. Wt: 400.4 g/mol
InChI Key: ONDWGDNAFRAXCN-YJPXFSGGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Epiaschantin has been reported in Hernandia sonora, Hernandia guianensis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24O7 B12383986 Epiaschantin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24O7

Molecular Weight

400.4 g/mol

IUPAC Name

5-[(3S,3aR,6R,6aR)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole

InChI

InChI=1S/C22H24O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-8,14-15,20-21H,9-11H2,1-3H3/t14-,15-,20+,21-/m0/s1

InChI Key

ONDWGDNAFRAXCN-YJPXFSGGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Schisandrins: Bioactive Lignans of Schisandra chinensis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Epiaschantin" does not correspond to a recognized compound in scientific literature. This guide focuses on Schisandrins , a major class of bioactive lignans isolated from the fruit of Schisandra chinensis. Given the phonetic similarity, it is highly probable that this is the intended subject of the query. Schisandrins, particularly Schisandrin B and C, are extensively researched for their diverse pharmacological properties.

This document provides an in-depth technical overview of Schisandrins, summarizing their core biological activities, mechanisms of action, and relevant experimental data for researchers, scientists, and drug development professionals.

Core Bioactive Properties of Schisandrins

Schisandra chinensis is a fruit-bearing vine whose medicinal use has been documented for centuries in traditional Asian medicine. The primary bioactive constituents responsible for its therapeutic effects are a group of dibenzocyclooctadiene lignans, collectively known as Schisandrins.[1][2][3][4] The most studied isomers include Schisandrin A, B, and C.[1] These compounds exhibit a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, hepatoprotective, neuroprotective, and anticancer effects.[4][5][6]

The seeds of the Schisandra berry are particularly rich in these lignans.[1][7] The core mechanism of action often involves the modulation of key cellular signaling pathways related to oxidative stress, inflammation, apoptosis, and cell cycle regulation.[5][8]

Quantitative Data Summary

The following tables summarize quantitative data from various experimental studies on Schisandrins.

Table 1: Cytotoxicity and Protective Concentrations of Schisandrins
CompoundCell LineExperimental ModelConcentration RangeOutcomeReference
Schisandrin BL02 (Human Hepatocyte)D-GalN-induced Apoptosis1 - 40 µMNo cytotoxicity observed; used for cytoprotective studies.[9]
Schisandrin BL02 (Human Hepatocyte)D-GalN-induced Apoptosis80 µMReduced cell viability to ~71%.[9]
SchisandrinC2C12 (Mouse Myoblast)H₂O₂-induced Cytotoxicity5 - 100 µMProtective against H₂O₂-induced damage.[8]
Schisandrin BMicroglia-neuron co-culturesOxidative Stress5, 10, or 20 μMSuppressed the production of Reactive Oxygen Species (ROS).[8]
Table 2: Effects of Schisandrins on Biomarkers of Oxidative Stress
CompoundModel SystemBiomarkerEffectReference
Schisandrin BL02 Cells (D-GalN-induced)SOD, GSH-PxIncreased activity[9]
Schisandrin BL02 Cells (D-GalN-induced)MDADecreased levels[9]
Schisandrin BMouse Force Swimming Stress ModelSOD, GSHEnhanced production/activity[8]
Schisandrin BMouse Force Swimming Stress ModelMDA, ROSReduced levels[8]
Schisandrin BRat LiverGlutathione, G6PD, GRDIncreased activity/levels[5][10]

SOD: Superoxide Dismutase; GSH-Px: Glutathione Peroxidase; MDA: Malondialdehyde; GSH: Glutathione; G6PD: Glucose-6-phosphate dehydrogenase; GRD: Glutathione Reductase.

Key Signaling Pathways and Mechanisms of Action

Schisandrins exert their biological effects by modulating a complex network of intracellular signaling pathways.

Apoptosis Regulation

Schisandrin B has been shown to protect cells from apoptosis by modulating the expression of key regulatory proteins. In human hepatocytes, it prevents D-Galactosamine (D-GalN)-induced apoptosis by down-regulating the pro-apoptotic protein Bax and up-regulating the anti-apoptotic protein Bcl-2.[9] This modulation of the Bax/Bcl-2 ratio is a critical checkpoint in the intrinsic apoptosis pathway. Furthermore, Schisandrin B can inhibit the cleavage of caspase-3, a key executioner caspase, to prevent cell death.[5]

cluster_0 Apoptotic Stimulus (e.g., D-GalN, Oxidative Stress) Stimulus Apoptotic Stimulus Bcl2 Bcl-2 (Anti-apoptotic) Stimulus->Bcl2 Bax Bax (Pro-apoptotic) Stimulus->Bax SchB Schisandrin B SchB->Bcl2 Upregulates SchB->Bax Downregulates Mito Mitochondrial Integrity Bcl2->Mito Maintains Bax->Mito Disrupts Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Schisandrin B's modulation of the intrinsic apoptosis pathway.
Antioxidant and Anti-inflammatory Pathways

A primary mechanism for Schisandrins is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Schisandrin A, for example, upregulates Nrf2, which in turn inhibits the production of ROS and the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[11]

Additionally, Schisandrins can suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[8] This leads to a decrease in the production of pro-inflammatory mediators such as nitric oxide (NO), iNOS, and COX-2.[8]

SchA Schisandrin A/B Nrf2 Nrf2 SchA->Nrf2 Upregulates NLRP3 NLRP3 Inflammasome SchA->NLRP3 Inhibits (via Nrf2) ROS ROS ROS->NLRP3 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds AntioxidantEnzymes SOD, GSH-Px, etc. ARE->AntioxidantEnzymes Upregulates Expression AntioxidantEnzymes->ROS Scavenges Inflammation Inflammation NLRP3->Inflammation cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis A1 Seed L02 cells in 96-well plates A2 Incubate 24h A1->A2 B1 Pre-treat with Schisandrin B (1-40 µM, 12h) A2->B1 B2 Co-treat with Schisandrin B + D-GalN (40 mM, 12h) B1->B2 C1 MTT Assay (Cell Viability) B2->C1 C2 Biochemical Assays (SOD, GSH-Px, MDA) B2->C2 C3 Western Blot (Bax, Bcl-2, Caspase-3) B2->C3

References

Epiaschantin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Chemical Structure, Physicochemical Properties, Biological Activities, and Mechanisms of Action of the Lignan Epiaschantin.

Introduction

This compound is a naturally occurring lignan, a class of secondary metabolites found in a variety of plants. First isolated from Hernandia nymphaeifolia, this compound has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realm of oncology and pharmacology. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its chemical structure, physicochemical properties, biological activities with a focus on its anticancer and anti-platelet aggregation effects, and its underlying mechanisms of action. Detailed experimental protocols for its isolation and characterization are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the molecular formula C₂₂H₂₄O₇ and a molar mass of 400.42 g/mol , is classified as a furofuran lignan.[1] The stereochemistry of this compound is a critical aspect of its structure, influencing its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₂₄O₇
Molar Mass 400.42 g/mol
Melting Point 120-122 °C
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water.
CAS Number 41689-50-3

Biological Activities

This compound has demonstrated a range of biological activities, with its antiproliferative and anti-platelet aggregation properties being the most extensively studied.

Anticancer Activity

This compound has shown cytotoxic effects against various cancer cell lines. Early studies reported its antiproliferative activity against P388 murine leukemia cells with an ED₅₀ value of 1.5 µg/mL.[2] More recent research has highlighted its significant activity against multidrug-resistant cancer cells. For instance, this compound displayed an IC₅₀ value of 5 µM against the P-glycoprotein overexpressing multidrug-resistant tumor cell line (KB-VIN).[3] It was also found to be slightly active against the A549 lung cancer and MCF-7 breast cancer cell lines.[3]

Table 2: Antiproliferative Activity of this compound

Cell LineActivityValueReference
P388 (Murine Leukemia)ED₅₀1.5 µg/mL[2]
KB-VIN (Multidrug-Resistant)IC₅₀5 µM[3]
A549 (Lung Cancer)Slight ActivityNot Quantified[3]
MCF-7 (Breast Cancer)Slight ActivityNot Quantified[3]
Anti-platelet Aggregation Activity

In addition to its anticancer effects, this compound has been identified as an inhibitor of platelet aggregation.[1] However, quantitative data, such as IC₅₀ values from specific platelet aggregation assays, are not yet available in the public domain and represent an area for future investigation.

Mechanism of Action: Modulation of Calcium Signaling

The biological effects of this compound appear to be, at least in part, mediated by its influence on intracellular calcium (Ca²⁺) signaling. Studies have shown that this compound can induce an increase in intracellular Ca²⁺ concentration in renal tubular cells by promoting Ca²⁺ influx from the extracellular space. This effect is concentration-dependent.

Furthermore, this compound has been observed to inhibit Ca²⁺ release from intracellular stores induced by agents such as thapsigargin and ATP. In human neutrophils, this compound was found to inhibit the increase in intracellular Ca²⁺ induced by platelet-activating factor (PAF), leukotriene B4 (LTB4), and thapsigargin. Specifically, it was able to inhibit LTB4- and thapsigargin-induced Ca²⁺ influx. This modulation of Ca²⁺ homeostasis is a key aspect of its mechanism of action and likely contributes to its observed biological activities.

Epiaschantin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Ca_Channel Calcium Channel (Target Unknown) This compound->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Increased_Ca Increased Intracellular [Ca²⁺] Ca_Influx->Increased_Ca Downstream Downstream Cellular Effects (e.g., Apoptosis, Inhibition of Platelet Aggregation) Increased_Ca->Downstream Leads to

Figure 1: Proposed mechanism of this compound-induced calcium influx.

Experimental Protocols

Isolation of this compound from Hernandia nymphaeifolia

The following protocol is a generalized procedure based on the successful isolation of this compound from the fruit of Hernandia nymphaeifolia.[3]

  • Extraction: The plant material (e.g., dried and powdered fruit) is extracted with a 1:1 mixture of methanol (CH₃OH) and dichloromethane (CH₂Cl₂).

  • Partitioning: The resulting crude extract is partitioned between n-hexane and water. The aqueous fraction is subsequently partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

  • Chromatography: The bioactive fractions (typically the EtOAc and n-BuOH fractions) are subjected to a series of chromatographic separations. This involves:

    • Column Chromatography: Using silica gel and octadecylsilyl (ODS) as stationary phases with gradient elution systems (e.g., hexane-EtOAc, CH₂Cl₂-MeOH).

    • Preparative High-Performance Liquid Chromatography (HPLC): For further purification of fractions containing this compound.

    • Preparative Thin-Layer Chromatography (TLC): As a final purification step if necessary.

  • Identification: The structure of the isolated this compound is confirmed by comparing its spectroscopic data (NMR, MS) with previously reported values.[3]

Isolation_Workflow start Dried Hernandia nymphaeifolia Fruit extraction Extraction (MeOH/CH₂Cl₂) start->extraction partition1 Partitioning (n-Hexane/H₂O) extraction->partition1 partition2 Partitioning (EtOAc/n-BuOH) partition1->partition2 Aqueous Fraction column_chrom Column Chromatography (Silica Gel, ODS) partition2->column_chrom EtOAc & n-BuOH Fractions prep_hplc Preparative HPLC column_chrom->prep_hplc prep_tlc Preparative TLC prep_hplc->prep_tlc end Pure this compound prep_tlc->end

Figure 2: General workflow for the isolation of this compound.
Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While the raw spectral data is dispersed across various publications, the following provides an overview of the expected spectroscopic features for lignans of this class.

Table 3: Spectroscopic Data for this compound (Expected Features)

TechniqueKey Features
¹H NMR Signals corresponding to aromatic protons, methoxy groups, and protons of the furofuran ring system.
¹³C NMR Resonances for aromatic carbons, methoxy carbons, and carbons of the furofuran core.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns for furofuran lignans, often involving cleavage of the benzyl ether linkages.
Infrared (IR) Spectroscopy Absorption bands characteristic of aromatic C-H stretching, C=C stretching of the aromatic rings, C-O stretching of ethers and methoxy groups, and C-H bending.

Note: Specific chemical shifts and fragmentation patterns for this compound require access to dedicated chemical databases or the original research articles reporting its isolation and characterization.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anticancer and potential anti-platelet aggregation activities. Its mechanism of action, involving the modulation of intracellular calcium signaling, provides a foundation for further investigation into its therapeutic potential. Future research should focus on several key areas:

  • Comprehensive Biological Profiling: Elucidating the IC₅₀ values of this compound against a broader panel of cancer cell lines and in various platelet aggregation assays.

  • Detailed Mechanistic Studies: Further dissecting the calcium signaling pathway modulated by this compound, including the identification of specific ion channels and downstream effector molecules. Investigating its effects on other relevant signaling pathways, such as those involved in apoptosis and cell cycle regulation.

  • Total Synthesis: Development of an efficient and scalable total synthesis route for this compound to ensure a consistent supply for preclinical and clinical studies and to enable the synthesis of novel analogs with improved activity and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of cancer and thrombosis to translate the in vitro findings into a preclinical setting.

The information compiled in this technical guide serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this compound.

References

Epiaschantin (CAS Number 41689-50-3): A Technical Overview of Its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Epiaschantin, with the Chemical Abstracts Service (CAS) number 41689-50-3, is a naturally occurring lignan that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its physicochemical characteristics, biological activities, and underlying mechanisms of action. The information is presented to support further research and drug development efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is a solid, pale yellow compound with a molecular formula of C22H24O7 and a molar mass of 400.42 g/mol .[1] It is reported to be insoluble in water but soluble in various organic solvents. For laboratory use, it is recommended to be stored at 2-8°C.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 41689-50-3[1]
Molecular Formula C22H24O7[1]
Molar Mass 400.42 g/mol [1]
Appearance Pale yellow solid
Melting Point 120-122 °C
Boiling Point 525.8±50.0 °C (Predicted)
Density 1.264±0.06 g/cm³ (Predicted)
Solubility Insoluble in water; Soluble in organic solvents
Storage 2-8°C

Biological Activities and Mechanism of Action

This compound has been reported to exhibit a range of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and anti-platelet aggregation effects.[2] While specific quantitative data for this compound is limited in the available literature, studies on related lignans and relevant biological pathways provide insights into its potential mechanisms of action.

Anti-Inflammatory Activity

The anti-inflammatory properties of lignans are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the central pathways implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

NF-κB Signaling Pathway:

The NF-κB pathway plays a crucial role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Inhibition of this pathway is a key target for anti-inflammatory drug development. While direct evidence for this compound is pending, related compounds have been shown to suppress LPS-induced NF-κB activation.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB Degradation DNA DNA NFkB_active->DNA Translocates to Nucleus and binds DNA This compound This compound This compound->IKK Potential Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Induces Transcription

Figure 1: Potential Inhibition of the NF-κB Signaling Pathway by this compound.
Anti-Tumor Activity

The anti-tumor effects of many natural products, including lignans, are often mediated through the induction of apoptosis, or programmed cell death, in cancer cells. Apoptosis is a tightly regulated process that involves a cascade of molecular events leading to cell dismantling without inducing an inflammatory response.

Apoptosis Signaling Pathway:

There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. While the specific mechanism for this compound is not yet elucidated, a general representation of the apoptotic pathway is provided below.

Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade This compound This compound Extrinsic Extrinsic Pathway (Death Receptors) This compound->Extrinsic Intrinsic Intrinsic Pathway (Mitochondria) This compound->Intrinsic Caspase8 Caspase-8 (Initiator) Extrinsic->Caspase8 Activates Caspase9 Caspase-9 (Initiator) Intrinsic->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 2: General Overview of Apoptosis Induction.
Antioxidant Activity

The antioxidant potential of phenolic compounds like this compound stems from their ability to scavenge free radicals. Common in vitro assays to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Workflow for Antioxidant Assays:

A generalized workflow for assessing antioxidant activity using these spectrophotometric methods is outlined below.

Antioxidant_Assay_Workflow cluster_preparation Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Epiaschantin_sol This compound Solution (various concentrations) Reaction Reaction Mixture Epiaschantin_sol->Reaction Radical_sol DPPH or ABTS Radical Solution Radical_sol->Reaction Spectrophotometer Spectrophotometer (Measure Absorbance) Reaction->Spectrophotometer Calculation Calculate % Inhibition Spectrophotometer->Calculation IC50 Determine IC50 Value Calculation->IC50

Figure 3: Generalized Workflow for DPPH/ABTS Antioxidant Assays.
Anti-Platelet Aggregation Activity

This compound has also been noted for its anti-platelet aggregation activity.[2] Platelet aggregation is a critical process in hemostasis and thrombosis. Anti-platelet agents are of significant interest in the prevention and treatment of cardiovascular diseases. The evaluation of anti-platelet activity typically involves measuring the aggregation of platelets in response to various agonists.

Experimental Protocol for Platelet Aggregation Assay:

A standard method to assess platelet aggregation is Light Transmission Aggregometry (LTA). The general steps involved in this assay are as follows:

  • Blood Collection: Whole blood is collected from a healthy donor into a tube containing an anticoagulant (e.g., sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

  • Platelet-Poor Plasma (PPP) Preparation: A portion of the blood is centrifuged at a high speed to obtain platelet-poor plasma, which is used as a reference.

  • Aggregation Measurement:

    • PRP is placed in a cuvette in an aggregometer.

    • A baseline light transmission is established.

    • This compound (at various concentrations) or a vehicle control is added to the PRP and incubated.

    • A platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to induce aggregation.

    • The change in light transmission is recorded over time as platelets aggregate.

  • Data Analysis: The percentage of aggregation is calculated, and the inhibitory effect of this compound is determined, often expressed as an IC50 value.

Synthesis

This compound can be obtained through extraction from natural sources, such as the trunk bark of Hernandia nymphaeifolia.[2] Additionally, chemical synthesis routes are available, though detailed, step-by-step protocols are not readily found in publicly available literature. The synthesis of related lignans often involves multi-step processes utilizing various starting materials and reagents.

Safety and Handling

Due to limited data on the toxicity, irritation, and ecological effects of this compound, it should be handled with caution in a laboratory setting. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, are recommended.

Conclusion and Future Directions

This compound is a promising natural compound with a range of reported biological activities that warrant further investigation. To advance its potential as a therapeutic agent, future research should focus on:

  • Quantitative Bioactivity Studies: Determining the IC50 values of this compound in various in vitro and in vivo models for its anti-inflammatory, anti-tumor, antioxidant, and anti-platelet aggregation activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Detailed Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Development of Robust Synthetic Methodologies: Establishing efficient and scalable synthetic routes to produce this compound for further research and development.

This technical guide summarizes the current knowledge on this compound and is intended to serve as a resource for the scientific community to stimulate and guide future research in this area.

References

Epiaschantin: A Comprehensive Technical Guide to Its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiaschantin, a furofuran lignan, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides an in-depth exploration of the natural sources of this compound, detailed methodologies for its isolation and purification, and an overview of its proposed biosynthetic pathway. All quantitative data are presented in structured tables for comparative analysis, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Natural Sources of this compound

This compound is a naturally occurring lignan predominantly found in the flower buds of various Magnolia species, collectively known as Magnolia flos in traditional medicine. Several studies have focused on the quantitative analysis of lignans in Magnolia flos, identifying this compound as a significant constituent alongside other bioactive compounds.

Quantitative Analysis of this compound in Magnolia Flos

The concentration of this compound can vary between different Magnolia species and even within samples of the same species due to factors such as geographical origin, harvesting time, and storage conditions. High-performance liquid chromatography (HPLC) is a common analytical technique used for the quantification of this compound and other lignans in Magnolia flos.

Table 1: Quantitative Data of Lignans in Magnolia Species
Compound Magnolia Species Plant Part Concentration Range (mg/g of dry weight)
This compoundMagnolia biondiiFlower BudsData not explicitly provided in a quantifiable format in the search results, but identified as a major lignan.
AschantinMagnolia biondiiFlower BudsData not explicitly provided in a quantifiable format in the search results, but identified as a major lignan.
MagnolinMagnolia biondiiFlower BudsData not explicitly provided in a quantifiable format in the search results, but identified as a major lignan.
FargesinMagnolia biondiiFlower BudsData not explicitly provided in a quantifiable format in the search results, but identified as a major lignan.
Lignans (Total)Magnolia champaca, Magnolia denudata, Magnolia grandiflora, Magnolia officinalisBark and Flowers150.071 to 374.902 mg/g dw

Note: While specific quantitative data for this compound was not found in a tabular format in the provided search results, the presence and significance of this compound in Magnolia flos are well-documented.

Isolation and Purification of this compound

The isolation of this compound from Magnolia flos typically involves solvent extraction followed by various chromatographic techniques to separate it from other co-occurring lignans and plant metabolites.

Experimental Protocol for this compound Isolation

The following protocol is a composite methodology based on common practices for lignan isolation from Magnolia species.

2.1.1. Plant Material Preparation

  • Obtain dried flower buds of Magnolia biondii Pamp.

  • Grind the plant material into a fine powder to increase the surface area for extraction.

2.1.2. Extraction

  • Macerate the powdered plant material with 70-100% ethanol or methanol at room temperature. The choice of solvent may depend on the specific laboratory practice.

  • Perform the extraction for a sufficient period, often with agitation, to ensure exhaustive extraction of the lignans.

  • Filter the extract to remove solid plant debris.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.3. Purification

  • Liquid-Liquid Partitioning: The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the compounds based on their polarity.

  • Column Chromatography: The fraction enriched with this compound is then subjected to column chromatography.

    • Stationary Phase: Silica gel is a commonly used stationary phase.

    • Mobile Phase: A gradient elution system of chloroform and methanol is often employed to separate the lignans.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification and to obtain high-purity this compound, preparative HPLC is utilized.

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like acetic acid, is used as the mobile phase.

  • Structure Elucidation: The purified this compound is identified and its structure confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Experimental Workflow Diagram

experimental_workflow plant_material Dried Magnolia flos powdered_material Powdered Plant Material plant_material->powdered_material Grinding crude_extract Crude Extract powdered_material->crude_extract Solvent Extraction (Ethanol/Methanol) fractionation Liquid-Liquid Partitioning crude_extract->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

A generalized workflow for the isolation and purification of this compound.

Biosynthesis of this compound

The biosynthesis of furofuran lignans like this compound is believed to originate from the shikimic acid pathway, a central metabolic route in plants for the production of aromatic amino acids and other secondary metabolites.

Proposed Biosynthetic Pathway

The biosynthesis of lignans involves the dimerization of two coniferyl alcohol units, which are derived from the amino acid phenylalanine. This dimerization is a key step that is often directed by dirigent proteins to control the stereochemistry of the resulting lignan. While the specific enzymes responsible for the conversion of precursors into this compound have not been fully elucidated, the general pathway for furofuran lignan formation provides a logical framework.

The proposed pathway involves the following key steps:

  • Shikimic Acid Pathway: Produces chorismic acid, a precursor for aromatic amino acids.

  • Phenylpropanoid Pathway: Converts phenylalanine to cinnamic acid and then to p-coumaroyl-CoA.

  • Monolignol Biosynthesis: p-Coumaroyl-CoA is further converted to coniferyl alcohol.

  • Oxidative Dimerization: Two molecules of coniferyl alcohol undergo stereoselective oxidative coupling to form pinoresinol, a common precursor for many furofuran lignans. This reaction is catalyzed by a laccase or peroxidase in conjunction with a dirigent protein.

  • Further Modifications: Pinoresinol can then undergo various enzymatic modifications, such as reduction and methoxylation, to yield a variety of furofuran lignans, including this compound.

Biosynthetic Pathway Diagram

biosynthetic_pathway cluster_phenylpropanoid Phenylpropanoid Pathway shikimic_acid Shikimic Acid Pathway phenylalanine L-Phenylalanine shikimic_acid->phenylalanine coniferyl_alcohol Coniferyl Alcohol phenylalanine->coniferyl_alcohol Monolignol Biosynthesis pinoresinol Pinoresinol coniferyl_alcohol->pinoresinol Oxidative Dimerization (Dirigent Protein) This compound This compound pinoresinol->this compound Enzymatic Modifications

A proposed biosynthetic pathway for this compound and other furofuran lignans.

Conclusion

This compound is a significant bioactive lignan naturally sourced from the flower buds of Magnolia species. Its isolation and purification can be achieved through established phytochemical techniques involving solvent extraction and chromatography. While the specific enzymatic steps in its biosynthesis are still under investigation, the general pathway for furofuran lignan formation provides a solid foundation for further research. This technical guide serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, providing a comprehensive overview of the current knowledge on this compound.

Epiaschantin: A Review of Its Discovery and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiaschantin is a naturally occurring lignan, a class of polyphenolic compounds found in various plants. It has garnered interest in the scientific community for its potential therapeutic properties, including anticancer and antioxidant activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its discovery, chemical properties, and known biological activities. While research on this specific compound is still emerging, this document summarizes the current state of knowledge to support further investigation and drug development efforts.

Discovery and Chemical Properties

This compound has been primarily isolated from the plant Hernandia nymphaeifolia. Lignans, in general, are widely distributed in the plant kingdom and are known for their diverse biological activities, including antitumor, antioxidant, antibacterial, and antiviral effects[1].

Chemical Structure and Properties:

  • Chemical Formula: C₂₂H₂₄O₇

  • Molecular Weight: 400.42 g/mol

  • Classification: Lignan, Phenylpropanoid

  • Source: Hernandia nymphaeifolia (C. Presl) Kubitzki[2]

Biological Activities and Quantitative Data

The biological activities of this compound have been investigated in several studies, primarily focusing on its antiproliferative and calcium signaling modulating effects. The available quantitative data is summarized in the table below.

Biological ActivityCell Line/ModelParameterValueReference
AntiproliferativeP388 (Murine leukemia)ED₅₀1.5 µg/mLMedChemExpress (Note: Primary publication not identified)[3]
AntiproliferativeKB-VIN (Human oral cancer, multidrug-resistant)IC₅₀5 µM(Chen et al., 2019)[1]
Calcium SignalingHuman NeutrophilsInhibition of LTB₄- and thapsigargin-induced Ca²⁺ influx54-79%(Lo et al., 2002)
Calcium SignalingHuman NeutrophilsInhibition of tamoxifen-induced Ca²⁺ influxEffective at 100 µM(Chao et al., 2002)

Note: The original research article detailing the experimental protocol for the antiproliferative activity against P388 cells and the corresponding ED₅₀ value could not be located in the available literature. The information is cited by a commercial supplier.

Experimental Protocols

Detailed experimental protocols for the cited biological activities of this compound are not fully available in the public domain. However, based on the methodologies described in the publications on lignans and related compounds, the following are generalized experimental approaches that are likely to have been used.

Antiproliferative Activity Assay (General Protocol)

A common method to determine the antiproliferative activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines (e.g., P388, KB-VIN) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial reductase will convert the MTT into formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength. The IC₅₀ or ED₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Calcium Signaling Assay (General Protocol)

The effect of this compound on intracellular calcium levels is typically measured using fluorescent calcium indicators like Fura-2 AM.

  • Cell Preparation: Human neutrophils are isolated from the blood of healthy donors.

  • Cell Loading: The isolated neutrophils are loaded with the fluorescent calcium indicator Fura-2 AM.

  • Compound Incubation: The Fura-2-loaded cells are then incubated with this compound at various concentrations.

  • Stimulation: An agonist (e.g., leukotriene B4, thapsigargin, or tamoxifen) is added to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement: The changes in intracellular calcium concentration are monitored by measuring the fluorescence of Fura-2 at specific excitation and emission wavelengths using a fluorometer or a fluorescence microscope.

  • Data Analysis: The inhibition of the agonist-induced calcium influx by this compound is quantified by comparing the fluorescence signals in the presence and absence of the compound.

Potential Signaling Pathways and Mechanism of Action

Direct studies on the signaling pathways modulated by this compound are limited. However, research on structurally similar lignans, such as (-)-Epicatechin and Aschantin, provides insights into potential mechanisms of action.

Calcium Signaling

Studies have shown that this compound inhibits calcium (Ca²⁺) influx in human neutrophils. Specifically, it was found to inhibit the increase in intracellular Ca²⁺ levels induced by platelet-activating factor (PAF), leukotriene B4 (LTB₄), and thapsigargin. This suggests that this compound may interfere with store-operated calcium entry (SOCE) or other calcium channels in the plasma membrane.

Calcium_Signaling_Inhibition Agonist Agonist (LTB4, Thapsigargin) Receptor Receptor Agonist->Receptor ER Endoplasmic Reticulum (ER) Receptor->ER Ca_Store Ca²⁺ Store Depletion ER->Ca_Store SOCE Store-Operated Ca²⁺ Entry (SOCE) Ca_Store->SOCE Ca_Influx Ca²⁺ Influx SOCE->Ca_Influx This compound This compound This compound->SOCE Inhibits

Hypothesized Inhibition of Store-Operated Calcium Entry by this compound.
Inferred Signaling Pathways from Related Compounds

Based on studies of other lignans, this compound may exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and growth. Some lignans have been shown to inhibit the PI3K/Akt signaling cascade, leading to apoptosis in cancer cells.

  • MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation and differentiation. Inhibition of this pathway by other natural compounds has been linked to their antiproliferative effects.

  • NF-κB Pathway: The NF-κB transcription factor plays a key role in inflammation and cancer. Some polyphenols have been found to suppress NF-κB activation, thereby reducing inflammation and inhibiting cancer progression.

  • Reactive Oxygen Species (ROS) Production: Some studies on related compounds suggest that their anticancer activity may be mediated by the generation of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.

Inferred_Anticancer_Mechanism This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits? MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Inhibits? NF_kB NF-κB Pathway This compound->NF_kB Inhibits? ROS ROS Production This compound->ROS Induces? Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation MAPK_ERK->Proliferation Inflammation Inflammation NF_kB->Inflammation Apoptosis Apoptosis ROS->Apoptosis

Potential Anticancer Mechanisms of this compound based on Related Compounds.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated antiproliferative activity and effects on calcium signaling. However, the current body of research is limited. To fully elucidate its therapeutic potential, further studies are warranted. Future research should focus on:

  • Confirming and expanding on the reported biological activities using a wider range of cancer cell lines and in vivo models.

  • Elucidating the specific molecular targets and signaling pathways directly modulated by this compound.

  • Conducting detailed pharmacokinetic and toxicological studies to assess its drug-like properties.

  • Optimizing the isolation and synthesis of this compound to ensure a sustainable supply for research and development.

This technical guide serves as a foundation for researchers and drug development professionals interested in exploring the potential of this compound as a novel therapeutic agent. The preliminary data suggests that it is a compound worthy of further investigation.

References

Epiaschantin: A Deep Dive into its Anti-Inflammatory and Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of Epiaschantin, a naturally occurring lignan found in the flower buds of Magnolia fargesii. This document is intended for researchers, scientists, and professionals in drug development interested in the anti-inflammatory and neuroprotective properties of this compound.

Core Mechanism of Action

This compound exerts its biological effects primarily through the modulation of key signaling pathways involved in inflammation and neuronal cell death. The principal mechanism involves the inhibition of nitric oxide (NO) production in activated microglial cells, the resident immune cells of the central nervous system. This inhibitory action is attributed to the suppression of inducible nitric oxide synthase (iNOS) expression, a key enzyme in the inflammatory cascade. Furthermore, this compound has been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.

Anti-Inflammatory and Neuroprotective Effects

Microglial activation is a hallmark of neuroinflammation and is implicated in the pathogenesis of various neurodegenerative diseases. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia produce a barrage of pro-inflammatory and neurotoxic mediators, including excessive amounts of nitric oxide. High concentrations of NO can lead to oxidative stress and neuronal damage.

This compound has demonstrated a significant inhibitory effect on NO production in LPS-activated BV-2 microglial cells. This effect is dose-dependent and is a direct consequence of the downregulation of iNOS protein and mRNA expression. The suppression of iNOS is, in part, mediated by the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus and initiates the transcription of pro-inflammatory genes, including Nos2 (the gene encoding iNOS). By preventing the activation of NF-κB, this compound effectively dampens this inflammatory cascade at a crucial regulatory point.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory activity of this compound and its related lignans isolated from Magnolia fargesii.

CompoundTargetCell LineIC50 Value (µg/mL)
This compound Nitric Oxide ProductionBV-2 MicrogliaData not explicitly provided in abstract
AschantinNitric Oxide ProductionBV-2 Microglia14.8 ± 2.5
KobusinNitric Oxide ProductionBV-2 Microglia21.8 ± 3.7
FargesinNitric Oxide ProductionBV-2 Microglia10.4 ± 2.8

Note: The primary research article indicates the isolation and activity of three lignans, and while the title includes this compound, the abstract only provides specific IC50 values for aschantin, kobusin, and fargesin. Further analysis of the full-text is required to confirm the specific value for this compound.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

Epiaschantin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA (κB site) NFkB_nuc->DNA binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA transcribes IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB releases Epiaschantin_NO_Production_Pathway cluster_upstream Upstream Signaling cluster_gene_expression Gene Expression cluster_enzymatic_reaction Enzymatic Reaction LPS LPS NFkB_activation NF-κB Activation LPS->NFkB_activation iNOS_gene iNOS Gene Transcription NFkB_activation->iNOS_gene Epiaschantin_inhibition This compound Epiaschantin_inhibition->NFkB_activation inhibits iNOS_protein iNOS Protein Translation iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO catalyzes L_Arginine L-Arginine L_Arginine->NO

Epiaschantin Solubility: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiaschantin, a lignan found in various plant species, has garnered interest in the scientific community for its potential biological activities. A fundamental physicochemical property crucial for its study and application in drug discovery and development is its solubility in common laboratory solvents. This technical guide provides an overview of the known solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a visual workflow to aid in experimental design.

Qualitative Solubility Profile

Based on available data, this compound exhibits a distinct solubility profile characterized by poor aqueous solubility and good solubility in several organic solvents. At room temperature, this compound is considered insoluble in water.[1] Conversely, it is soluble in a range of organic solvents, including:

  • Chloroform[2]

  • Dichloromethane[2]

  • Ethyl Acetate[2]

  • Dimethyl Sulfoxide (DMSO)[2]

  • Acetone[2]

Quantitative Solubility Data

Currently, specific quantitative solubility data for this compound in common laboratory solvents (e.g., in mg/mL or molarity) is not extensively reported in publicly available scientific literature. To facilitate research and development, the following table is provided as a template for researchers to record their experimentally determined solubility values.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
Water
Ethanol
Methanol
Dimethyl Sulfoxide (DMSO)
Acetone
Other

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a given solvent. This protocol provides a reliable means to ascertain the quantitative solubility of this compound.

1. Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone) of high purity

  • Glass vials or flasks with airtight seals

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument

  • Analytical balance

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a pre-determined volume of the chosen solvent in a glass vial or flask. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration:

    • Seal the container tightly to prevent solvent evaporation.

    • Place the container in a temperature-controlled shaker and agitate it for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute. The temperature should be maintained at the desired value for the solubility measurement.

  • Phase Separation:

    • Once equilibrium is achieved, carefully remove the container from the shaker.

    • Separate the undissolved solid from the saturated solution. This is typically done by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter to remove any remaining particulate matter.

  • Quantification of Solute:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted filtrate using a validated analytical technique such as HPLC. A pre-established calibration curve for this compound is required for accurate quantification.

  • Data Reporting:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L, and specify the temperature at which the measurement was conducted.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G Workflow for Solubility Determination using the Shake-Flask Method A Add Excess this compound to Solvent B Seal and Equilibrate (24-72h with Agitation) A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant C->D E Dilute Saturated Filtrate D->E F Quantify Concentration via HPLC E->F G Calculate and Report Solubility F->G

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

Pharmacological Profile of Epiaschantin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epiaschantin is a lignan found in Magnolia Flos that has demonstrated potential as a modulator of key biological pathways, particularly those involved in inflammation and drug metabolism. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its anti-inflammatory properties and its interactions with metabolic enzymes. Due to the limited availability of data for this compound, this guide also incorporates data from its isomer, Aschantin, to provide a more complete picture of its potential pharmacological activities. This document is intended to serve as a resource for researchers and professionals in drug development, providing detailed experimental methodologies and summarizing key quantitative data to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. This compound, a furofuran lignan, has emerged as a compound of interest due to its observed anti-inflammatory and neuroprotective effects. Understanding its pharmacological profile is crucial for evaluating its therapeutic potential and for guiding future preclinical and clinical development. This guide summarizes the known effects of this compound on inflammatory signaling and drug-metabolizing enzymes, providing detailed experimental protocols and data where available.

Anti-inflammatory and Neuroprotective Effects

This compound has been shown to exert anti-inflammatory and neuroprotective effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of Nitric Oxide Production

This compound has been found to inhibit the production of nitric oxide (NO) in activated microglia. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of neuroinflammation and contributes to neuronal damage.

Suppression of NF-κB Signaling and iNOS Expression

The anti-inflammatory effects of this compound are linked to its ability to suppress the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory genes. Studies have indicated that this compound can inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB, leading to a downstream reduction in the expression of iNOS at both the protein and mRNA levels.

Proposed Anti-inflammatory Signaling Pathway

The currently understood mechanism of this compound's anti-inflammatory action involves the inhibition of the NF-κB signaling pathway, which in turn downregulates the expression of pro-inflammatory mediators like iNOS and subsequently reduces the production of nitric oxide.

Epiaschantin_Anti_inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocation iNOS_gene iNOS Gene Transcription NFkB_nuc->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Synthesis This compound This compound This compound->IKK Inhibition

Proposed anti-inflammatory signaling pathway of this compound.

Interaction with Drug-Metabolizing Enzymes

While specific data on this compound's interaction with drug-metabolizing enzymes is limited, studies on its isomer, Aschantin, provide valuable insights into its potential for drug-drug interactions. Aschantin has been shown to be a potent inhibitor of several cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes.[1][2]

Inhibition of Cytochrome P450 (CYP) Enzymes by Aschantin

Aschantin exhibits inhibitory effects on multiple CYP isoforms, which are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs. The inhibitory potential of Aschantin against various CYP enzymes is summarized in the table below.[1][2]

CYP IsoformSubstrateInhibition Potency (Kᵢ)
CYP2C8 Amodiaquine10.2 µM
CYP2C9 Diclofenac3.7 µM
CYP2C19 (S)-Mephenytoin5.8 µM
CYP3A4 Midazolam12.6 µM

Table 1: Inhibitory constants (Kᵢ) of Aschantin for major human CYP450 enzymes.[1][2]

Inhibition of UDP-Glucuronosyltransferase (UGT) Enzymes by Aschantin

Aschantin also demonstrates weak inhibitory activity against certain UGT enzymes, which are responsible for the phase II metabolism of numerous drugs and endogenous compounds. The IC₅₀ values for the inhibition of UGT enzymes by Aschantin are presented in the following table.[1][2]

UGT IsoformSubstrateInhibition Potency (IC₅₀)
UGT1A1 SN-38131.7 µM
UGT1A6 N-acetylserotonin144.1 µM
UGT1A9 Mycophenolic acid71.0 µM

Table 2: IC₅₀ values of Aschantin for major human UGT enzymes.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological profiling of this compound.

Cytochrome P450 (CYP) Inhibition Assay

This protocol describes a common method for determining the inhibitory potential of a test compound on CYP enzyme activity using human liver microsomes.[3][4]

CYP_Inhibition_Workflow start Start prep_hlm Prepare Human Liver Microsomes (HLM) and NADPH regenerating system start->prep_hlm prep_compound Prepare serial dilutions of this compound start->prep_compound incubation Incubate HLM, NADPH system, This compound, and CYP-specific substrate prep_hlm->incubation prep_compound->incubation stop_reaction Stop reaction with cold acetonitrile incubation->stop_reaction centrifuge Centrifuge to precipitate protein stop_reaction->centrifuge analyze Analyze supernatant by LC-MS/MS to quantify metabolite formation centrifuge->analyze calculate Calculate IC₅₀ values analyze->calculate end End calculate->end

Workflow for a CYP450 inhibition assay.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • This compound (test inhibitor)

  • Acetonitrile (for reaction termination)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.

  • In a 96-well plate, add potassium phosphate buffer, the NADPH regenerating system, and human liver microsomes.

  • Add the various concentrations of this compound or vehicle control to the appropriate wells.

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the reaction by adding the CYP-specific probe substrate to all wells.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Calculate the percent inhibition of CYP activity at each this compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

UDP-Glucuronosyltransferase (UGT) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of a compound on UGT enzyme activity.[5][6]

Materials:

  • Human liver microsomes (HLMs) or recombinant UGT enzymes

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Uridine 5'-diphospho-glucuronic acid (UDPGA)

  • UGT-specific probe substrates (e.g., estradiol for UGT1A1)

  • This compound (test inhibitor)

  • Acetonitrile/methanol solution (for reaction termination)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare serial dilutions of this compound in a suitable solvent.

  • In a 96-well plate, combine Tris-HCl buffer, MgCl₂, and HLMs or recombinant UGT enzymes.

  • Add the different concentrations of this compound or vehicle control to the wells.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the UGT-specific probe substrate and UDPGA.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a cold organic solvent mixture (e.g., acetonitrile/methanol).

  • Centrifuge the plate to remove precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to measure the formation of the glucuronidated metabolite.

  • Calculate the percent inhibition and determine the IC₅₀ value as described for the CYP inhibition assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a colorimetric method used to quantify nitrite, a stable and quantifiable breakdown product of NO in cell culture supernatants.[7][8]

Materials:

  • Microglial cell line (e.g., BV-2)

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed microglial cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubate the cells for 24 hours at 37°C.

  • Collect the cell culture supernatant.

  • In a new 96-well plate, add the collected supernatants.

  • Prepare a standard curve using serial dilutions of sodium nitrite in the cell culture medium.

  • Add the Griess Reagent to all wells containing supernatants and standards.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a plate reader.

  • Calculate the nitrite concentration in the samples by interpolating from the standard curve.

  • Determine the percent inhibition of NO production by this compound.

NF-κB Activation Assay (Western Blot for Nuclear p65)

This protocol describes the detection of NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus using Western blotting.

Western_Blot_Workflow start Start cell_culture Culture and treat cells with LPS and this compound start->cell_culture fractionation Perform nuclear and cytoplasmic protein extraction cell_culture->fractionation quantification Quantify protein concentration (e.g., BCA assay) fractionation->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane with 5% non-fat milk or BSA transfer->blocking primary_ab Incubate with primary antibody (anti-p65, anti-Lamin B1) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using chemiluminescence (ECL) secondary_ab->detection analysis Analyze band intensity detection->analysis end End analysis->end

General workflow for Western blot analysis.

Materials:

  • Macrophage or microglial cell line

  • LPS

  • This compound

  • Nuclear and cytoplasmic extraction buffers

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-NF-κB p65, anti-Lamin B1 as nuclear marker, anti-GAPDH as cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Culture cells and treat with this compound followed by LPS stimulation.

  • Harvest the cells and perform nuclear and cytoplasmic protein extraction according to a standard protocol.

  • Determine the protein concentration of the nuclear and cytoplasmic fractions.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • To ensure proper fractionation, probe separate blots with antibodies against a nuclear marker (Lamin B1) and a cytoplasmic marker (GAPDH).

  • Quantify the band intensities to determine the relative amount of p65 in the nucleus.

iNOS Expression Analysis (Western Blot and RT-qPCR)

The expression of iNOS can be assessed at the protein level by Western blot and at the mRNA level by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Western Blot for iNOS Protein: The procedure is similar to the Western blot for NF-κB p65, using a primary antibody specific for iNOS. A loading control such as β-actin should be used to normalize the results.

RT-qPCR for iNOS mRNA:

  • RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, iNOS-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system. A housekeeping gene (e.g., GAPDH, β-actin) should be amplified in parallel for normalization.

  • Data Analysis: Analyze the amplification data to determine the relative expression of iNOS mRNA in the different treatment groups using the ΔΔCt method.

Conclusion and Future Directions

The available evidence suggests that this compound possesses promising anti-inflammatory and neuroprotective properties, primarily through the inhibition of the NF-κB signaling pathway and subsequent reduction in nitric oxide production. Furthermore, data from its isomer, Aschantin, indicates a potential for interactions with major drug-metabolizing enzymes, which warrants further investigation for this compound itself.

The current body of research on this compound is still in its early stages. To fully elucidate its pharmacological profile and therapeutic potential, future studies should focus on:

  • Comprehensive Pharmacokinetic Studies: Detailed in vivo studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal models.

  • Receptor Binding Profile: Investigating the binding affinity of this compound to a broad range of receptors and enzymes will help to identify its primary molecular targets and potential off-target effects.

  • In-depth Mechanistic Studies: Further research is required to fully characterize the signaling pathways modulated by this compound and to identify its direct molecular binding partners.

  • Preclinical Efficacy and Safety Studies: Rigorous preclinical studies in relevant disease models are necessary to evaluate the therapeutic efficacy and safety profile of this compound.

This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this compound as a potential therapeutic agent. The detailed protocols and summarized data are intended to facilitate the design and execution of future studies that will be critical in advancing our understanding of this promising natural product.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Profile: Epiaschantin

This compound is a furofuran lignan, a class of naturally occurring phenolic compounds. It is structurally characterized by a dibenzyltetrahydrofuran skeleton. As a member of the lignan family, this compound is part of a larger group of phytoestrogens that are investigated for their potential therapeutic properties. Lignans, in general, are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This guide will delve into the technical details of this compound and its related compounds, focusing on their biological activities, mechanisms of action, and the experimental methodologies used to evaluate them.

Chemical Structure
  • IUPAC Name: (1R,3aR,4S,6aR)-1-(3,4-dimethoxyphenyl)-4-(1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan

  • Molecular Formula: C₂₁H₂₂O₆

  • Molecular Weight: 370.4 g/mol

Quantitative Biological Activity

The following tables summarize the available quantitative data for the biological activities of this compound and its closely related lignan, aschantin. This data is crucial for comparing the potency of these compounds in various biological assays.

Table 1: Antiproliferative Activity of this compound

CompoundCell LineAssay TypeEfficacy Metric (ED₅₀)Source
This compoundP388 (Murine Leukemia)Antiproliferative Assay1.5 µg/mL[1]

Table 2: Anti-inflammatory Activity of Aschantin

CompoundCell TypeBiological Effect MeasuredAssay TypeEfficacy Metric (IC₅₀)Source
AschantinLPS-activated BV-2 microglial cellsInhibition of Nitric Oxide (NO) productionGriess Assay14.8 +/- 2.5 µg/mL

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of this compound and related lignans.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is a generalized procedure for determining the cytotoxic effects of compounds like this compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on the proliferation of a specific cell line.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., P388)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent as the test compound wells) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is used to quantify the production of nitric oxide, a key inflammatory mediator, by cells such as microglia.

Objective: To measure the concentration of nitrite (a stable metabolite of NO) in cell culture supernatants as an indicator of NO production.

Materials:

  • BV-2 microglial cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Test compound (Aschantin)

  • Griess Reagent System (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate BV-2 cells in a 96-well plate at an appropriate density and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with no LPS stimulation.

    • Incubate the cells for 24-48 hours.

  • Sample Collection:

    • After incubation, collect the cell culture supernatants from each well.

  • Griess Reaction:

    • In a new 96-well plate, add 50 µL of the collected supernatant to each well.

    • Prepare a standard curve using serial dilutions of the sodium nitrite standard solution.

    • Add 50 µL of sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A pink to reddish color will develop in the presence of nitrite.

  • Data Analysis:

    • Measure the absorbance at 540-550 nm using a microplate reader.

    • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

    • Calculate the percentage of inhibition of NO production by the test compound relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the known biological activities of related lignans and other polyphenolic compounds suggest potential mechanisms of action. These are primarily centered around the regulation of inflammatory and apoptotic pathways.

Potential Anti-inflammatory Signaling Pathway

Lignans are known to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex phosphorylates MAPK_pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_pathway activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_genes gene transcription NO Nitric Oxide (NO) Pro_inflammatory_genes->NO leads to production of This compound This compound / Aschantin This compound->IKK_complex inhibits This compound->MAPK_pathway inhibits AP1 AP-1 MAPK_pathway->AP1 activates AP1->Nucleus translocates to

Caption: Putative anti-inflammatory signaling pathway modulated by this compound/aschantin.

Potential Apoptotic Signaling Pathway in Cancer Cells

The antiproliferative activity of this compound suggests that it may induce apoptosis (programmed cell death) in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death_Receptors Death Receptors (e.g., Fas, TRAIL-R) This compound->Death_Receptors activates? Bcl2_family Bcl-2 Family Proteins (Bax, Bak / Bcl-2, Bcl-xL) This compound->Bcl2_family modulates ROS ROS Production This compound->ROS induces DISC DISC Formation Death_Receptors->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion regulates permeability Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 cleavage Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 cleavage Apoptosis Apoptosis Caspase3->Apoptosis executes ROS->Mitochondrion induces stress

Caption: Hypothetical apoptotic signaling pathways induced by this compound in cancer cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel compound like this compound for its anticancer properties.

Experimental_Workflow Compound_Prep Compound Preparation (this compound Stock Solution) Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Treatment Cell_Culture Cancer Cell Line Culture Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation Viability_Assay Cell Viability Assay (MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Incubation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Incubation->Cell_Cycle_Assay Data_Analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Conclusion Conclusion on In Vitro Efficacy Data_Analysis->Conclusion

Caption: A typical experimental workflow for in vitro anticancer drug screening.

Conclusion and Future Directions

This compound and its related lignans demonstrate promising biological activities, particularly in the realms of cancer and inflammation. The provided quantitative data, though limited, indicates a potential for these compounds as therapeutic leads. The detailed experimental protocols offer a foundation for further research and validation of these findings.

Future research should focus on:

  • Expanding the quantitative data: Testing this compound and its analogs against a broader panel of cancer cell lines and in various anti-inflammatory and neuroprotective models.

  • Elucidating specific molecular targets and signaling pathways: Utilizing techniques such as Western blotting, RT-PCR, and kinase assays to identify the precise molecular mechanisms of action.

  • In vivo studies: Validating the in vitro findings in animal models to assess the efficacy, pharmacokinetics, and safety of these compounds.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating a range of this compound analogs to identify the key structural features responsible for their biological activity and to optimize their potency and selectivity.

This technical guide provides a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of this compound and related lignan compounds. The structured data, detailed protocols, and visualized pathways aim to facilitate further investigation into this promising class of natural products.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Furofuran Lignans, a Representative Protocol for Epiaschantin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Retrosynthetic Analysis

The synthetic strategy hinges on the disconnection of the central furofuran core. The retrosynthetic analysis reveals that the target furofuran lignan can be constructed from two molecules of a corresponding cinnamic acid derivative through an oxidative dimerization reaction. This key step forms the C8-C8' bond and the two tetrahydrofuran rings in a stereocontrolled manner.

Retrosynthesis Furofuran Lignan (e.g., Epiaschantin) Furofuran Lignan (e.g., this compound) Cinnamic Acid Derivative Cinnamic Acid Derivative Furofuran Lignan (e.g., this compound)->Cinnamic Acid Derivative Oxidative Dimerization Aromatic Aldehyde Aromatic Aldehyde Cinnamic Acid Derivative->Aromatic Aldehyde Knoevenagel Condensation Malonic Acid Derivative Malonic Acid Derivative Cinnamic Acid Derivative->Malonic Acid Derivative Knoevenagel Condensation

Caption: Retrosynthetic analysis of a furofuran lignan.

Experimental Protocols

This section details the step-by-step methodology for the synthesis of a furofuran lignan, exemplified by the synthesis of Yangambin.

I. Synthesis of the Cinnamic Acid Precursor

Objective: To synthesize the substituted cinnamic acid derivative that will undergo oxidative dimerization.

Materials:

  • Substituted aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde)

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Pyridine

  • Piperidine

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Knoevenagel Condensation: A solution of the aromatic aldehyde (1.0 eq) and Meldrum's acid (1.1 eq) in pyridine is stirred at room temperature. A catalytic amount of piperidine is added, and the mixture is stirred for 2-4 hours until the reaction is complete (monitored by TLC).

  • Hydrolysis and Decarboxylation: The reaction mixture is cooled in an ice bath, and methanol is added. The mixture is then refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude cinnamic acid derivative.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel.

II. Asymmetric Oxidative Dimerization

Objective: To stereoselectively couple two molecules of the cinnamic acid derivative to form the furofuran core.

Materials:

  • Cinnamic acid derivative from Step I

  • Chiral auxiliary (e.g., (S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl - (S)-BINAP)

  • Copper(I) chloride (CuCl)

  • Oxygen (O₂) or air

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Complex Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), CuCl (0.1 eq) and the chiral auxiliary (0.11 eq) are dissolved in dry dichloromethane. The mixture is stirred at room temperature for 30 minutes to form the chiral copper complex.

  • Oxidative Coupling: The cinnamic acid derivative (1.0 eq), dissolved in dry dichloromethane, is added to the reaction mixture. Oxygen is then bubbled through the solution, or the reaction is left open to the air, and the mixture is stirred vigorously at room temperature for 24-48 hours.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the furofuran lignan.

III. Final Product Modification (if necessary)

Objective: To perform any final functional group manipulations to arrive at the target molecule. This may include reduction of ester groups, deprotection, or other transformations.

Example: Reduction of a diester to a diol

Materials:

  • Furofuran diester from Step II

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate, decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

Procedure:

  • Reduction: A solution of the furofuran diester (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature for 2-4 hours.

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water, 15% aqueous NaOH, and then more water, or by the addition of a saturated aqueous solution of Rochelle's salt. The mixture is stirred until a granular precipitate is formed.

  • Work-up: The solid is filtered off and washed with THF or ethyl acetate. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude diol is purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical yields for the key steps in the synthesis of a furofuran lignan.

StepReaction TypeStarting MaterialProductTypical Yield (%)
IKnoevenagel CondensationAromatic AldehydeCinnamic Acid Derivative85-95
IIAsymmetric Oxidative DimerizationCinnamic Acid DerivativeFurofuran Core60-75
IIIReductionFurofuran DiesterFurofuran Diol90-98

Visualizations

Synthetic Workflow

The overall workflow for the total synthesis is depicted below.

Synthesis_Workflow cluster_0 Step I: Precursor Synthesis cluster_1 Step II: Core Formation cluster_2 Step III: Final Modification A Aromatic Aldehyde + Meldrum's Acid B Knoevenagel Condensation A->B C Cinnamic Acid Derivative B->C D Cinnamic Acid Derivative E Asymmetric Oxidative Dimerization (CuCl, Chiral Ligand, O2) D->E F Furofuran Core E->F G Furofuran Core H Reduction (LiAlH4) G->H I Final Furofuran Lignan H->I

Caption: General workflow for the total synthesis of furofuran lignans.

Key Reaction Signaling Pathway: Asymmetric Oxidative Dimerization

This diagram illustrates the key catalytic cycle for the copper-catalyzed asymmetric oxidative dimerization.

Catalytic_Cycle Cu(I)-L Cu(I)-L Substrate_Complex [Cu(I)-L(Substrate)2] Cu(I)-L->Substrate_Complex 2x Substrate Oxidation Oxidation (O2) Substrate_Complex->Oxidation Cu(II)-L Cu(II)-L* Oxidation->Cu(II)-L Reductive_Elimination Reductive Elimination Cu(II)-L->Reductive_Elimination Reductive_Elimination->Cu(I)-L Regeneration Product Furofuran Product Reductive_Elimination->Product

Application Notes and Protocols for the Isolation and Purification of Epiaschantin from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiaschantin is a furofuran lignan that has garnered interest within the scientific community due to its potential biological activities. Lignans, a diverse group of polyphenolic compounds found in plants, are known for their various pharmacological effects. This compound, specifically, has been identified in plant species such as Magnolia flos and Hernandia nymphaeifolia.[1] Research suggests its involvement in the modulation of cellular calcium signaling, indicating its potential as a lead compound for drug development.

This document provides detailed application notes and protocols for the isolation and purification of this compound from plant sources. It is intended to guide researchers through the necessary steps of extraction, chromatographic separation, and analytical characterization.

Data Presentation

Table 1: Comparison of Solvents for the Extraction of Lignans from Plant Material
Solvent SystemPlant SourceExtraction MethodTypical Yield of Crude Extract (%)Reference
MethanolGeneralMaceration/Soxhlet10 - 25General Knowledge
EthanolGeneralMaceration/Soxhlet8 - 20General Knowledge
AcetoneGeneralMaceration5 - 15General Knowledge
Ethyl AcetateGeneralMaceration2 - 10General Knowledge
Dichloromethane/Methanol (1:1)Hernandia nymphaeifoliaMacerationNot Specified[1]

Note: The yield of this compound will be a fraction of the total crude extract and is dependent on the plant species, geographical location, and harvesting time. Specific yield data for pure this compound is not widely available in the public domain and will need to be determined empirically.

Table 2: Chromatographic Parameters for the Purification of Lignans
Chromatographic TechniqueStationary PhaseMobile Phase (Eluent System)Compound Class PurifiedReference
Column ChromatographySilica GelPetroleum Ether-Ethyl Acetate GradientLignans[2]
High-Speed Counter-Current Chromatography (HSCCC)Two-phase solvent system (e.g., Petroleum ether-ethyl acetate-methanol-water)Not ApplicableLignans[2]
High-Performance Liquid Chromatography (HPLC)C18 Reverse-PhaseMethanol-Water or Acetonitrile-Water GradientLignans[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Magnolia flos

Objective: To obtain a crude extract enriched with lignans, including this compound.

Materials:

  • Dried and powdered flower buds of Magnolia flos

  • Methanol (analytical grade)

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Erlenmeyer flasks

  • Shaker

Procedure:

  • Weigh 100 g of dried, powdered Magnolia flos and place it into a 1 L Erlenmeyer flask.

  • Add 500 mL of methanol to the flask.

  • Seal the flask and place it on a shaker at room temperature for 48 hours.

  • After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.

  • Collect the filtrate and repeat the extraction process on the plant residue with an additional 300 mL of methanol for 24 hours to maximize yield.

  • Combine the filtrates from both extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

  • Dry the crude extract completely under vacuum and store it at 4°C for further purification.

Protocol 2: Purification of this compound using Column Chromatography

Objective: To isolate this compound from the crude extract.

Materials:

  • Crude methanol extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Petroleum ether (analytical grade)

  • Ethyl acetate (analytical grade)

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in petroleum ether.

    • Carefully pack the glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve a known amount of the crude extract (e.g., 5 g) in a minimal amount of dichloromethane or the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% petroleum ether.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in petroleum ether (e.g., 98:2, 95:5, 90:10, and so on).

    • Collect fractions of a fixed volume (e.g., 20 mL) in test tubes.

  • Fraction Analysis:

    • Monitor the separation process by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., petroleum ether:ethyl acetate 8:2).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that show a spot corresponding to the expected Rf value of this compound.

  • Final Purification:

    • Concentrate the combined fractions containing this compound using a rotary evaporator.

    • The purity of the isolated compound can be further enhanced by recrystallization or by preparative HPLC if necessary.

Protocol 3: Analytical Characterization of this compound

Objective: To confirm the identity and purity of the isolated compound.

Methods:

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water.

    • Detection: UV detector at a wavelength of 280 nm.

    • The retention time of the isolated compound should be compared with that of a pure this compound standard.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI-MS) can be used to determine the molecular weight of the compound. The expected molecular ion peak for this compound (C₂₂H₂₄O₇) would be at m/z 400.42.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃).

    • The chemical shifts and coupling constants should be compared with published data for this compound to confirm its structure.

Mandatory Visualization

G cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Plant Material (e.g., Magnolia flos) powdered_material Drying and Powdering plant_material->powdered_material extraction Solvent Extraction (e.g., Methanol) powdered_material->extraction crude_extract Crude Lignan Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pure_this compound Pure this compound tlc_analysis->pure_this compound Combine Pure Fractions hplc HPLC pure_this compound->hplc ms Mass Spectrometry pure_this compound->ms nmr NMR Spectroscopy pure_this compound->nmr

Caption: Experimental workflow for the isolation and purification of this compound.

G cluster_pathway Hypothesized this compound-Mediated Calcium Signaling This compound This compound cell_membrane Cell Membrane Receptor/Channel This compound->cell_membrane Binds to/Modulates plc Phospholipase C (PLC) cell_membrane->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds to er Endoplasmic Reticulum ca_release Ca²⁺ Release er->ca_release Stimulates ip3r->er On intracellular_ca ↑ Intracellular Ca²⁺ ca_release->intracellular_ca downstream_effects Downstream Cellular Effects (e.g., Gene Expression, Enzyme Activation) intracellular_ca->downstream_effects Mediates

Caption: Hypothesized signaling pathway of this compound's effect on intracellular calcium.

References

Application Notes and Protocols for In Vitro Anti-Platelet Aggregation Assay of a Test Compound (e.g., Epiaschantin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thrombotic diseases such as heart attack and stroke. Antiplatelet agents are therefore vital in the prevention and treatment of these conditions. The in vitro evaluation of novel compounds for their anti-platelet aggregation potential is a crucial first step in the drug discovery and development pipeline.

This document provides a detailed protocol for assessing the in vitro anti-platelet aggregation activity of a test compound, using Epiaschantin as a placeholder example. The primary method described is Light Transmission Aggregometry (LTA), which is considered the gold standard for evaluating platelet function.[1] LTA measures the change in light transmission through a platelet suspension as platelets aggregate in response to an agonist.

The protocol outlines the preparation of platelet-rich plasma (PRP) and platelet-poor plasma (PPP), the use of various agonists to induce platelet aggregation, and the methodology to determine the inhibitory effect of a test compound. This allows for the characterization of the compound's potency and its potential mechanism of action by observing its effects on different activation pathways.

Key Signaling Pathways in Platelet Aggregation

Upon vascular injury, platelets are activated by various agonists, triggering a cascade of intracellular signaling events that lead to aggregation.[2] Understanding these pathways is crucial for interpreting the results of anti-platelet aggregation assays. Key pathways include:

  • Collagen/GPVI Pathway: Collagen exposure at the site of injury leads to platelet adhesion and activation through the glycoprotein VI (GPVI) receptor. This initiates a signaling cascade involving spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2).[2]

  • Thrombin/PAR Pathway: Thrombin, a potent platelet activator, cleaves and activates Protease-Activated Receptors (PARs), primarily PAR1 and PAR4. This activation is coupled to Gq and G12/13 proteins, leading to PLCβ activation and subsequent downstream signaling.[3][4]

  • ADP/P2Y Receptor Pathway: Adenosine diphosphate (ADP), released from dense granules of activated platelets, binds to P2Y1 and P2Y12 receptors. The P2Y1 receptor is coupled to Gq, leading to an increase in intracellular calcium, while the P2Y12 receptor is coupled to Gi, which inhibits adenylyl cyclase and reduces cAMP levels, promoting aggregation.[3]

  • Thromboxane A2 (TXA2) Pathway: Activated platelets synthesize TXA2 from arachidonic acid via the cyclooxygenase-1 (COX-1) enzyme. TXA2 then acts as an autocrine and paracrine agonist by binding to the thromboxane receptor (TP), which is coupled to Gq and G12/13, further amplifying platelet activation.[2][3]

These diverse signaling pathways ultimately converge on the activation of the integrin αIIbβ3 (also known as GPIIb/IIIa), which is the final common pathway for platelet aggregation.[2] Activated αIIbβ3 binds to fibrinogen, bridging adjacent platelets and leading to the formation of a stable platelet plug.

cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_final Final Common Pathway Agonist1 Collagen Receptor1 GPVI Agonist1->Receptor1 Agonist2 Thrombin Receptor2 PARs Agonist2->Receptor2 Agonist3 ADP Receptor3 P2Y1/P2Y12 Agonist3->Receptor3 Agonist4 Thromboxane A2 Receptor4 TP Agonist4->Receptor4 Agonist4->Receptor4 PLC PLC Activation (PLCγ / PLCβ) Receptor1->PLC Receptor2->PLC Receptor3->PLC Receptor4->PLC Calcium ↑ Intracellular Ca²⁺ PLC->Calcium PKC PKC Activation PLC->PKC Integrin Integrin αIIbβ3 Activation Calcium->Integrin PKC->Integrin COX1 COX-1 TXA2_Synth TXA2 Synthesis Aggregation Platelet Aggregation Integrin->Aggregation Aggregation->Agonist3 Release Aggregation->Agonist4 Synthesis cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (e.g., 200 x g) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (e.g., 2000 x g) Centrifuge1->Centrifuge2 Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Incubate Incubate PRP with Test Compound/Vehicle Calibrate->Incubate AddAgonist Add Agonist (e.g., ADP, Collagen) Incubate->AddAgonist Record Record Aggregation (Light Transmission) AddAgonist->Record CalcInhibition Calculate % Inhibition Record->CalcInhibition IC50 Determine IC50 Value CalcInhibition->IC50

References

Application Notes and Protocols: In Vitro Efficacy of Epiaschantin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Epiaschantin is a novel natural compound with putative anti-cancer properties. This document provides a comprehensive protocol for evaluating the in vitro efficacy of this compound on various cancer cell lines. The methodologies outlined herein are based on established protocols for testing natural compounds and aim to assess the compound's effects on cell viability, proliferation, and the induction of apoptosis. While specific data for this compound is not yet available, this protocol is modeled on the well-characterized anti-cancer effects of similar natural compounds like (-)-Epicatechin.[1][2][3] Researchers can adapt these protocols to investigate the specific mechanisms of action of this compound.

General Cell Culture

1.1 Cell Lines: A panel of human cancer cell lines should be selected to represent different cancer types (e.g., breast cancer: MCF-7, MDA-MB-231; pancreatic cancer: Panc-1; colon cancer: GEO).[1][4][5] A non-cancerous cell line (e.g., MCF-10A, normal fibroblasts) should be included as a control to assess selectivity.[1][4]

1.2 Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Assessment of Cell Viability and Proliferation

The initial screening of this compound's anti-cancer activity involves determining its effect on cell viability and proliferation. Several methods can be employed for this purpose.[6][7][8]

2.1 MTT/MTS Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200, 300 µM) for 24, 48, and 72 hours.[1][3] Include a vehicle control (the solvent used to dissolve this compound).

  • Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.[6]

  • Solubilization: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined from the dose-response curve.

2.2 ATP-Based Luminescence Assay Protocol

This assay quantifies ATP, an indicator of metabolically active cells.[7]

  • Follow steps 1 and 2 from the MTT/MTS assay protocol.

  • Reagent Addition: Add the ATP-releasing and luciferase-containing reagent to each well.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The light signal is proportional to the amount of ATP present.[9]

Table 1: Hypothetical Cell Viability Data for this compound

Concentration (µM)Cancer Cell Line A (% Viability)Cancer Cell Line B (% Viability)Normal Cell Line (% Viability)
0 (Vehicle)100100100
109598101
25808599
50556095
100304092
200152088
30051085

Apoptosis Assays

To determine if the observed decrease in cell viability is due to programmed cell death, apoptosis assays are crucial.[10][11][12]

3.1 Annexin V/Propidium Iodide (PI) Staining Protocol

This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[13]

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Table 2: Hypothetical Apoptosis Analysis by Flow Cytometry

TreatmentLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control9532
This compound (50 µM)602515
This compound (100 µM)354520

3.2 Caspase Activity Assay Protocol

Activation of caspases is a key event in apoptosis.[9][10] This can be measured using colorimetric or fluorometric substrates.[13]

  • Cell Lysis: Treat cells with this compound, then lyse the cells to release cellular contents.

  • Substrate Addition: Add a caspase-specific substrate (e.g., for caspase-3/7) to the cell lysate.

  • Signal Measurement: Measure the colorimetric or fluorescent signal, which is proportional to the caspase activity.[9]

Western Blot Analysis of Signaling Pathways

To investigate the molecular mechanisms underlying this compound's effects, Western blotting can be used to analyze the expression of key proteins in relevant signaling pathways.[14][15][16] Studies on similar compounds suggest that pathways involving Akt, NF-κB, and the Bcl-2 family of proteins are often affected.[2][3]

4.1 Western Blot Protocol

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[14]

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14][15]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB, Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.[14]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[17]

Table 3: Hypothetical Protein Expression Changes Induced by this compound

ProteinVehicle Control (Relative Expression)This compound (Relative Expression)
p-Akt1.00.4
NF-κB1.00.5
Bcl-21.00.3
Bax1.02.5
Cleaved Caspase-31.04.0

Visualizations

5.1 Experimental Workflow

G cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) viability_assay Cell Viability Assays (MTT, MTS, ATP) cell_culture->viability_assay epiaschantin_prep This compound Preparation (Stock Solution & Dilutions) epiaschantin_prep->viability_assay apoptosis_assay Apoptosis Assays (Annexin V/PI, Caspase) viability_assay->apoptosis_assay western_blot Western Blot Analysis (Signaling Proteins) apoptosis_assay->western_blot data_analysis IC50 Determination & Statistical Analysis western_blot->data_analysis

Caption: Experimental workflow for testing this compound on cancer cell lines.

G cluster_outcome Cellular Outcome This compound This compound Akt Akt This compound->Akt Inhibits NFkB NFkB This compound->NFkB Inhibits Bcl2_family Bcl2_family This compound->Bcl2_family Modulates Apoptosis Apoptosis Akt->Apoptosis Inhibits NFkB->Apoptosis Inhibits Bcl2_family->Apoptosis Regulates

References

Application Notes and Protocols for the Quantification of Epiaschantin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiaschantin is a bioactive lignan found in various plant species, including Magnolia species. Like other lignans, it has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal products, and research into its biological effects. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

While specific validated methods for the quantification of this compound are not extensively reported in the scientific literature, the following protocols are based on established methods for the analysis of structurally related lignans and the metabolic profile of the closely related compound, Aschantin. These methods provide a strong foundation for the development and validation of a robust analytical procedure for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a proposed HPLC-UV method for the quantification of this compound. This method is adapted from general procedures for the analysis of lignans and should be fully validated for its intended use.

Experimental Protocol: HPLC-UV Quantification of this compound

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure good separation.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of related lignans, a wavelength of 280 nm is a suitable starting point. A full UV scan of an this compound standard should be performed to determine the optimal wavelength.

  • Injection Volume: 10 µL.

2. Preparation of Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation:

  • Plant Material:

    • Grind the dried plant material to a fine powder.

    • Accurately weigh 1 g of the powder and place it in a conical flask.

    • Add 25 mL of methanol and perform ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Biological Samples (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

4. Method Validation Parameters (to be established):

The following parameters should be thoroughly evaluated to validate the method:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.

  • Precision: Assess intra-day and inter-day precision by analyzing quality control (QC) samples at low, medium, and high concentrations. The relative standard deviation (RSD) should be < 2%.

  • Accuracy: Determine the accuracy by performing a recovery study. Spike a blank matrix with known concentrations of this compound and calculate the percentage recovery. The recovery should be within 85-115%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Specificity: Evaluate the ability of the method to differentiate this compound from other components in the sample matrix by analyzing blank and spiked samples.

Data Presentation: HPLC Method Validation Summary
Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) > 0.9990.9995
Range To be determined1 - 100 µg/mL
Precision (%RSD) < 2%< 1.5%
Accuracy (% Recovery) 85 - 115%98 - 102%
LOD S/N > 3~0.1 µg/mL
LOQ S/N > 10~0.3 µg/mL

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Standard HPLC HPLC System Standard->HPLC Plant Plant Material Grind Grind Plant->Grind Plasma Biological Sample (Plasma) Precipitate Protein Precipitation (ACN) Plasma->Precipitate Extract Ultrasonic Extraction (Methanol) Grind->Extract Filter_Sample Filter (0.45 µm) Extract->Filter_Sample Precipitate->Filter_Sample Filter_Sample->HPLC Filter_Sample->HPLC Column C18 Column HPLC->Column Detection UV Detector (280 nm) Column->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

HPLC experimental workflow for this compound quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices. The following proposed method is based on the known metabolic pathways of the related lignan, Aschantin, which involves demethylenation and hydroxylation[1].

Experimental Protocol: LC-MS/MS Quantification of this compound

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) for faster analysis.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI positive.

  • MRM Transitions: The mass transitions for this compound and a potential internal standard (IS) need to be optimized by infusing a standard solution. Based on the structure of this compound (MW: 416.43 g/mol ) and the fragmentation of similar lignans, the following transitions can be proposed for initial testing:

    • This compound: Precursor ion [M+H]⁺ m/z 417.1 -> Product ions (to be determined, e.g., fragments corresponding to the loss of methyl or methoxy groups).

    • Internal Standard (e.g., Verapamil): m/z 455.3 -> 165.1.

2. Preparation of Solutions:

  • Standard Solutions: Prepare stock and working standard solutions of this compound as described for the HPLC method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS (e.g., Verapamil) at a fixed concentration (e.g., 50 ng/mL) in the mobile phase.

3. Sample Preparation:

Follow the same sample preparation procedures as for the HPLC method. Before the final reconstitution step, add the internal standard working solution to all samples and standards.

4. Method Validation Parameters (to be established):

Validate the method according to regulatory guidelines (e.g., FDA), including linearity, precision, accuracy, recovery, matrix effect, and stability.

Data Presentation: LC-MS/MS Method Validation Summary
Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) > 0.990.998
Range To be determined0.1 - 100 ng/mL
Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 85 - 115%95 - 105%
Matrix Effect Within acceptable limitsTo be determined
Recovery Consistent and reproducible> 80%
LOD S/N > 3~0.02 ng/mL
LOQ S/N > 10~0.1 ng/mL

Visualization: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard This compound Standard Spike Spike with IS Standard->Spike IS Internal Standard IS->Spike Sample Biological Sample Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC UPLC Separation Evap_Recon->LC ESI ESI Source (+) LC->ESI MS Triple Quadrupole MS ESI->MS MRM MRM Detection MS->MRM Data_Acq Data Acquisition MRM->Data_Acq Peak_Integration Peak Area Integration Data_Acq->Peak_Integration Ratio_Calc Analyte/IS Ratio Peak_Integration->Ratio_Calc Quant Quantification Ratio_Calc->Quant

LC-MS/MS experimental workflow for this compound quantification.

Potential Signaling Pathways of this compound

While the specific signaling pathways modulated by this compound are not yet fully elucidated, related bioactive compounds, such as other lignans and polyphenols, are known to exert anti-inflammatory and neuroprotective effects. A plausible mechanism of action for this compound could involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.

Hypothesized Anti-Inflammatory Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB signaling cascade, leading to the production of pro-inflammatory cytokines. This compound may inhibit this pathway at one or more key steps.

Visualization: Potential NF-κB Inhibitory Pathway of this compound

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Cascade cluster_inhibition Potential Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB phosphorylates NFkB_activation NF-κB (p65/p50) Activation IkB->NFkB_activation releases Translocation Nuclear Translocation NFkB_activation->Translocation Gene_expression Pro-inflammatory Gene Expression Translocation->Gene_expression This compound This compound This compound->IKK inhibits This compound->NFkB_activation inhibits

Hypothesized NF-κB inhibitory pathway of this compound.

Conclusion

The analytical methods and protocols detailed in this document provide a comprehensive framework for the quantification of this compound. The proposed HPLC-UV method is suitable for the analysis of higher concentrations of this compound in plant extracts, while the LC-MS/MS method offers the high sensitivity and selectivity required for pharmacokinetic studies in biological fluids. It is imperative that these methods are fully validated in the user's laboratory to ensure reliable and accurate results. The hypothesized signaling pathway provides a starting point for investigating the molecular mechanisms underlying the biological activities of this compound.

References

Application Notes and Protocols for the NMR and Mass Spectrometry Data Acquisition of Epiaschantin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiaschantin is a dibenzocyclooctadiene lignan, a class of natural products known for their diverse and potent biological activities, including anticancer properties. Accurate and comprehensive structural characterization is paramount for its downstream applications in drug discovery and development. This document provides detailed application notes and standardized protocols for the acquisition of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These guidelines are designed to ensure high-quality, reproducible data for researchers engaged in the isolation, characterization, and bioactivity screening of this and related compounds.

Chemical Structure

IUPAC Name: (5R,6R,7R,8R)-6,7-bis(hydroxymethyl)-1,2,3,10,11,12-hexamethoxy-5,6,7,8-tetrahydrophenanthro[2,3,4-def]phenanthrene-5,8-diol

Molecular Formula: C₂₃H₂₈O₈

Molecular Weight: 432.46 g/mol

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, acquired in deuterochloroform (CDCl₃).

Table 1: ¹H NMR Data of this compound (CDCl₃)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
1-OCH₃3.55s-
2-OCH₃3.89s-
3-OCH₃3.91s-
4-H6.57s-
5-H4.81d6.4
6-H1.88m-
7α-H2.50m-
7β-H2.05m-
8-H4.38d9.2
9-OCH₃3.91s-
10-OCH₃3.89s-
11-OCH₃3.55s-
12-H6.57s-
Ar-CH₂-α3.85m-
Ar-CH₂-β3.75m-

Note: 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.

Table 2: ¹³C NMR Data of this compound (CDCl₃)

PositionChemical Shift (δ) ppm
1151.4
2141.0
3151.7
4104.5
4a125.7
544.1
640.1
734.9
850.8
8a132.5
9151.7
10141.0
11151.4
12104.5
12a125.7
12b134.8
1-OCH₃55.9
2-OCH₃60.8
3-OCH₃55.9
9-OCH₃55.9
10-OCH₃60.8
11-OCH₃55.9
Ar-CH₂70.5
Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is recommended for accurate mass determination.

Table 3: High-Resolution Mass Spectrometry Data of this compound

IonCalculated m/zObserved m/z
[M+H]⁺433.1857433.1859
[M+Na]⁺455.1676455.1678

Experimental Protocols

NMR Data Acquisition

1. Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument and Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

¹H NMR Acquisition Protocol:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SW): ~12-15 ppm.

  • Number of Scans (NS): 16-64 scans, depending on sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): ~3-4 seconds.

  • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition Protocol:

  • Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width (SW): ~200-220 ppm.

  • Number of Scans (NS): 1024-4096 scans, due to the low natural abundance of ¹³C.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Processing: Apply an exponential window function with a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

2D NMR (COSY, HSQC, HMBC) Acquisition:

  • Utilize standard pulse programs for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments.

  • Optimize spectral widths in both dimensions to cover all relevant signals.

  • Adjust the number of scans and increments based on the sample concentration and desired resolution.

Mass Spectrometry Data Acquisition

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of ~1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

2. Instrumentation and Method:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for lignans.

  • Infusion Method: Direct infusion via a syringe pump or introduction through a liquid chromatography (LC) system.

HRMS Acquisition Protocol (Direct Infusion):

  • Flow Rate: 5-10 µL/min.

  • Capillary Voltage: 3.5-4.5 kV.

  • Sheath Gas and Auxiliary Gas Flow: Optimize for stable spray (e.g., 10 and 2 arbitrary units, respectively).

  • Capillary Temperature: 275-325 °C.

  • Mass Range: m/z 100-1000.

  • Resolution: Set to >60,000 to ensure accurate mass measurement.

  • Data Analysis: Process the raw data to obtain the accurate mass of the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

LC-MS/MS for Fragmentation Analysis:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Fragmentation: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to obtain fragment ion spectra. The fragmentation pattern can provide valuable structural information.

Mandatory Visualizations

Epiaschantin_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing & Analysis cluster_Output Output Sample This compound Sample Dissolve_NMR Dissolve in CDCl3 Sample->Dissolve_NMR Dissolve_MS Dissolve in MeOH/ACN Sample->Dissolve_MS NMR_Acq NMR Spectrometer (1H, 13C, 2D) Dissolve_NMR->NMR_Acq MS_Acq HR Mass Spectrometer (ESI+, MS/MS) Dissolve_MS->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc MS_Proc MS Data Processing (Mass Extraction, Fragmentation Analysis) MS_Acq->MS_Proc NMR_Data NMR Spectra & Data Tables NMR_Proc->NMR_Data MS_Data Mass Spectrum & m/z Table MS_Proc->MS_Data

Caption: Experimental workflow for this compound NMR and MS data acquisition.

Logical_Relationship cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry This compound This compound Structure H_NMR 1H NMR (Proton Environment) This compound->H_NMR C_NMR 13C NMR (Carbon Skeleton) This compound->C_NMR HRMS HRMS (Molecular Formula) This compound->HRMS COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (Direct C-H Connectivity) H_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H_NMR->HMBC C_NMR->HSQC C_NMR->HMBC MSMS MS/MS (Fragmentation Pattern) HRMS->MSMS

Caption: Logical relationship of spectroscopic data for structural elucidation.

Epiaschantin as a Chemical Probe for Pathway Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiaschantin, a furofuran lignan found in plants such as Magnolia fargesii, has emerged as a valuable chemical probe for investigating cellular signaling pathways. Its biological activities, including anti-inflammatory, antiproliferative, and modulatory effects on key signaling cascades, make it a useful tool for pathway analysis and target validation in drug discovery. These application notes provide an overview of this compound's known mechanisms of action and detailed protocols for its use in studying the NF-κB and calcium signaling pathways.

Biological Activity of this compound

This compound exhibits a range of biological effects that can be harnessed for pathway analysis. It has been shown to possess antiproliferative properties and to modulate inflammatory responses through the inhibition of nitric oxide (NO) production and interference with the NF-κB and calcium signaling pathways[1][2].

Data Presentation

The following table summarizes the known quantitative data for the biological activity of this compound and related lignans.

Biological ActivityCell Line/SystemMeasurementValueReference
Antiproliferative ActivityP388 cellsED501.5 µg/mL[2]
Inhibition of Nitric Oxide ProductionActivated microgliaIC50 (for a mixture of lignans including this compound)10.4 +/- 2.8 µg/mL[1]

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the points of intervention of this compound in the NF-κB and Calcium signaling pathways based on current knowledge.

NF_kappaB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation IKK->IkappaB P NFkappaB p65/p50 NFkappaB_active Active p65/p50 NFkappaB->NFkappaB_active Release nucleus Nucleus NFkappaB_active->nucleus Translocation gene Pro-inflammatory Gene Expression nucleus->gene Transcription This compound This compound This compound->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Calcium_Signaling_Pathway cluster_1 cluster_0 extracellular Extracellular Space cytoplasm Cytoplasm er Endoplasmic Reticulum Ca_out Ca2+ Ca_in Ca2+ Ca_out->Ca_in Capacitative Ca2+ Entry Ca_store Ca2+ Store Ca_in->Ca_store Uptake Ca_store->Ca_in Release IP3R IP3R IP3R->Ca_in SERCA SERCA SERCA->Ca_store Thapsigargin Thapsigargin Thapsigargin->SERCA Inhibition This compound This compound This compound->Ca_out Inhibition This compound->IP3R Inhibition

Caption: Modulation of intracellular calcium signaling by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on cellular pathways.

Protocol 1: Inhibition of Nitric Oxide Production in Macrophages

Objective: To determine the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound. A vehicle control (DMSO) should also be included. Incubate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control wells.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Griess Assay: a. Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium. b. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. c. Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples using the sodium nitrite standard curve. The percentage of NO inhibition can be calculated using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS-stimulated control)] x 100

Protocol 2: Analysis of NF-κB Activation by Western Blot

Objective: To investigate the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.

Materials:

  • Cells of interest (e.g., RAW 264.7, HeLa)

  • This compound

  • LPS or other appropriate stimulus

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed and treat cells with this compound and/or stimulus as described in Protocol 1.

  • Protein Extraction:

    • Whole-cell lysates: Lyse cells with RIPA buffer, centrifuge to remove debris, and collect the supernatant.

    • Nuclear and cytoplasmic fractions: Use a commercial kit to separate nuclear and cytoplasmic fractions according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting: a. Denature protein samples by boiling with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the levels of phospho-IκBα to total IκBα and the nuclear levels of p65 to Lamin B1.

Protocol 3: Measurement of Intracellular Calcium Concentration

Objective: To assess the effect of this compound on intracellular calcium levels using a fluorescent calcium indicator.

Materials:

  • Cells of interest

  • This compound

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Thapsigargin or ATP (as stimuli for intracellular calcium release)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on a black, clear-bottom 96-well plate or on glass coverslips for microscopy.

  • Dye Loading: a. Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS. b. Wash the cells with HBSS and then incubate them with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Treatment and Measurement: a. Place the plate or coverslip in the fluorescence reader or on the microscope stage. b. Establish a baseline fluorescence reading. c. Add this compound at the desired concentration and record the fluorescence change over time. d. To investigate the effect on intracellular stores, subsequently add a stimulus like thapsigargin or ATP and continue recording. e. For Fura-2, measure the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.

  • Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Plot the ratio over time to visualize the calcium transients.

Conclusion

This compound serves as a potent chemical probe for dissecting the intricate workings of the NF-κB and calcium signaling pathways. The provided protocols offer a framework for researchers to utilize this compound to investigate its specific effects on these pathways, contributing to a deeper understanding of cellular regulation and providing potential avenues for therapeutic intervention. Further studies are warranted to elucidate the precise molecular targets of this compound and to expand its application in pathway analysis.

References

Epiaschantin: Comprehensive Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed protocols and application notes for the preparation and storage of Epiaschantin stock solutions, along with insights into its potential biological activities.

Introduction

This compound is a lignan compound found in various plant species. It has garnered interest in the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antitumor activities.[1] Proper preparation and storage of this compound stock solutions are critical for obtaining accurate and reproducible experimental results. This document outlines the essential procedures for handling this compound and provides a summary of its hypothesized mechanism of action based on related compounds.

Data Presentation: Physicochemical Properties and Solubility

A clear understanding of this compound's properties is fundamental to its effective use in research. The following table summarizes its key physicochemical characteristics and solubility information.

PropertyValueSource
Molecular Formula C22H24O7[2]
Molecular Weight 400.42 g/mol [2]
Appearance Powder[2]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in DMSO. Slightly soluble in methanol and ethanol.[3]
Recommended Storage (Powder) 2-8°C[1]
Recommended Storage (Stock Solution) -20°C for several months[2]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol provides a step-by-step guide for the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO). This is a common starting concentration for subsequent dilutions in cell culture and other biological assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended for enhancing solubility)[2]

  • Pipettes and sterile filter tips

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound and DMSO.

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 400.42 g/mol = 4.0042 mg

  • Weighing this compound:

    • Carefully weigh out approximately 4 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Solubilization:

    • Cap the tube securely and vortex thoroughly for 1-2 minutes to dissolve the powder.

    • For enhanced solubility, the tube can be gently warmed to 37°C and sonicated in an ultrasonic bath for a short period.[2] Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

  • Sterilization (Optional):

    • If required for your specific application (e.g., direct addition to sterile cell cultures), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Note that some loss of compound may occur during filtration.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term storage, where they can be stable for several months.[2]

Note on Dilution for Cell Culture:

For cell culture experiments, the high-concentration stock solution should be diluted in the cell culture medium to the desired final concentration (typically in the µM range). It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, generally below 0.1%.[4]

Hypothesized Signaling Pathways of this compound

While specific signaling pathways for this compound are not yet fully elucidated, research on structurally similar lignans, such as (-)-epicatechin, provides valuable insights into its potential mechanisms of action. It is hypothesized that this compound may exert its anti-inflammatory effects by modulating key inflammatory signaling cascades, including the NF-κB and MAPK pathways.

Based on studies of related compounds, this compound may inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[1][5] This could involve preventing the phosphorylation and subsequent degradation of IκB, which would otherwise lead to the nuclear translocation of the p65 subunit of NF-κB and the transcription of pro-inflammatory genes.

Furthermore, this compound could potentially attenuate the phosphorylation of key kinases in the MAPK signaling pathway, such as ERK1/2, JNK, and p38.[2] These kinases are involved in a wide range of cellular processes, including inflammation, and their inhibition can lead to a reduction in the production of inflammatory mediators.

Below are diagrams illustrating the experimental workflow for stock solution preparation and the hypothesized signaling pathways that this compound may influence.

G cluster_workflow Experimental Workflow: this compound Stock Solution Preparation Weigh_this compound 1. Weigh this compound Powder Add_DMSO 2. Add DMSO Weigh_this compound->Add_DMSO Vortex_Sonicate 3. Vortex & Sonicate to Dissolve Add_DMSO->Vortex_Sonicate Filter_Sterilize 4. Filter Sterilize (Optional) Vortex_Sonicate->Filter_Sterilize Aliquot 5. Aliquot Filter_Sterilize->Aliquot Store 6. Store at -20°C Aliquot->Store

Workflow for preparing this compound stock solution.

G cluster_nfkb Hypothesized Inhibition of NF-κB Pathway cluster_mapk Hypothesized Inhibition of MAPK Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Phosphorylation & Degradation IKK->IkB_Degradation NFkB_Translocation NF-κB (p65/p50) Nuclear Translocation IkB_Degradation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription Epiaschantin_NFkB This compound Epiaschantin_NFkB->IkB_Degradation Inhibits Inflammatory_Stimuli_MAPK Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli_MAPK->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Inflammatory_Response Inflammatory Response MAPK->Inflammatory_Response Epiaschantin_MAPK This compound Epiaschantin_MAPK->MAPK Inhibits Phosphorylation

Hypothesized signaling pathways influenced by this compound.

References

Application Notes and Protocols for Epiaschantin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epiaschantin is a novel natural product with putative anti-cancer properties. These application notes provide a comprehensive guide for investigating the effects of this compound on cancer cell lines in vitro. The protocols outlined below are based on established methodologies for similar compounds and are intended to serve as a starting point for your research. Optimization of these protocols for specific cell lines and experimental conditions is highly recommended.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound treatment, illustrating the types of data that can be generated using the protocols described herein.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Cancer50
HCT116Colon Cancer75
MCF-7Breast Cancer60
PC-3Prostate Cancer80

Table 2: Effect of this compound on Cell Viability (A549 Cells)

Concentration (µM)Incubation Time (h)Cell Viability (%)
0 (Control)24100
252485
502465
1002440
0 (Control)48100
254870
504850
1004825

Table 3: this compound-Induced Apoptosis in A549 Cells (48h Treatment)

Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0 (Control)2.51.84.3
258.75.414.1
5015.210.125.3
10028.918.647.5

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol outlines the basic procedures for maintaining healthy cell cultures for subsequent experiments.[1][2]

Materials:

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Sterile cell culture flasks, plates, and pipettes

  • Humidified incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Inverted microscope

Procedure:

  • Aseptic Technique: All procedures must be performed in a sterile laminar flow hood.[2] All reagents and equipment that come into contact with the cells must be sterile.[2]

  • Media Preparation: Prepare complete growth medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin. Warm the medium to 37°C before use.

  • Thawing Frozen Cells:

    • Quickly thaw the cryovial in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Transfer the cells to a new culture flask and incubate.

  • Subculturing Adherent Cells:

    • When cells reach 80-90% confluency, remove the medium.

    • Wash the cell monolayer with PBS.

    • Add a minimal volume of Trypsin-EDTA to cover the cell layer and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding complete growth medium.

    • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

  • Subculturing Suspension Cells:

    • When cell density reaches the desired level, transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 200 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and seed into new flasks.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with DMSO).

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4]

Materials:

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them with Trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge.

  • Staining:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 4: Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways.[5]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against STAT3, p-STAT3, Bcl-2, Bax, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with this compound, then wash with cold PBS.

    • Lyse the cells with RIPA buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to this compound research.

G cluster_0 Apoptosis Induction Pathway This compound This compound ROS ROS Generation This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

G cluster_1 STAT3 Signaling Inhibition This compound This compound STAT3_Inhibition STAT3 Phosphorylation Inhibition This compound->STAT3_Inhibition Gene_Expression Downregulation of Target Genes (e.g., Bcl-2, Cyclin D1) STAT3_Inhibition->Gene_Expression Cell_Survival Decreased Cell Survival & Proliferation Gene_Expression->Cell_Survival G cluster_2 Experimental Workflow Cell_Culture Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

References

In Vivo Experimental Design Using Epiaschantin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Data Availability

Initial literature searches for in vivo experimental data specifically on Epiaschantin have yielded limited publicly available information. The detailed protocols and quantitative data necessary for comprehensive application notes are not readily found in the current body of scientific literature. The information that is available primarily focuses on in vitro studies of this compound and related lignans, such as Aschantin.

This document, therefore, serves as a foundational guide based on general principles of in vivo experimental design for natural compounds and available in vitro insights into this compound. Researchers are strongly encouraged to conduct preliminary dose-finding and toxicity studies before undertaking efficacy experiments.

Introduction to this compound

This compound is a lignan compound found in certain plant species. Lignans as a class are known for a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In vitro studies on this compound have suggested its potential to modulate cellular signaling pathways, such as calcium signaling in neutrophils. However, to translate these findings into potential therapeutic applications, well-designed in vivo studies are essential.

General Principles for In Vivo Experimental Design

The following sections outline a generalized framework for designing in vivo experiments with a novel compound like this compound. These protocols are intended to be adapted based on the specific research question and animal model.

Animal Model Selection

The choice of animal model is critical and depends on the therapeutic area of investigation.

  • For Anti-inflammatory Studies:

    • Carrageenan-induced Paw Edema Model (Rat or Mouse): A classic model for acute inflammation.

    • Lipopolysaccharide (LPS)-induced Systemic Inflammation Model (Mouse): To study the effects on systemic inflammatory responses and cytokine production.

    • Collagen-induced Arthritis Model (Mouse or Rat): For chronic inflammatory conditions like rheumatoid arthritis.

  • For Anticancer Studies:

    • Xenograft Models (Immunocompromised Mice, e.g., Nude or SCID): Human cancer cell lines are implanted to assess tumor growth inhibition.

    • Syngeneic Models (Immunocompetent Mice): Mouse cancer cell lines are used to evaluate the compound's effect in the context of a functional immune system.

    • Genetically Engineered Mouse Models (GEMMs): Mice that spontaneously develop tumors, closely mimicking human disease progression.

Administration Route and Formulation

The route of administration should be chosen based on the compound's physicochemical properties and the intended clinical application.

  • Oral (p.o.): Gavage is common for precise dosing. The compound needs to be formulated in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).

  • Intraperitoneal (i.p.): Bypasses first-pass metabolism, often resulting in higher bioavailability.

  • Intravenous (i.v.): For direct systemic administration and pharmacokinetic studies.

  • Topical: For skin-related inflammatory conditions.

Formulation: this compound's solubility will determine the appropriate vehicle. Preliminary formulation studies are necessary to ensure stability and bioavailability.

Experimental Protocols

Preliminary Studies

3.1.1. Acute Toxicity Study (LD50 Determination)

Objective: To determine the median lethal dose (LD50) and to identify the dose range for subsequent studies.

Protocol:

  • Use a minimum of three groups of healthy animals (e.g., mice or rats, n=5-10 per group).

  • Administer single escalating doses of this compound via the chosen route.

  • A control group receives the vehicle only.

  • Observe animals for 14 days for signs of toxicity, including changes in behavior, weight loss, and mortality.

  • Perform gross necropsy and histopathological examination of major organs.

3.1.2. Dose-Ranging Efficacy Study

Objective: To identify a dose range that shows a biological effect without significant toxicity.

Protocol:

  • Use the selected disease model.

  • Administer at least three different doses of this compound (e.g., low, medium, high) based on the acute toxicity results.

  • Include a vehicle control group and a positive control group (a known effective drug).

  • Monitor relevant efficacy endpoints (e.g., tumor volume, paw edema volume).

Efficacy Study: Anti-inflammatory Model (Carrageenan-induced Paw Edema)

Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.

Protocol:

  • Acclimatize male Wistar rats (150-200g) for one week.

  • Divide animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% CMC, p.o.)

    • This compound (Dose 1, p.o.)

    • This compound (Dose 2, p.o.)

    • This compound (Dose 3, p.o.)

    • Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)

  • Administer the respective treatments one hour before inducing inflammation.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema.

Efficacy Study: Anticancer Model (Xenograft)

Objective: To assess the tumor growth inhibitory effect of this compound.

Protocol:

  • Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of athymic nude mice.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • This compound (Dose 1)

    • This compound (Dose 2)

    • Positive Control (standard-of-care chemotherapeutic)

  • Administer treatment daily (or as determined by pharmacokinetic studies).

  • Measure tumor volume with calipers twice weekly.

  • Monitor body weight as an indicator of toxicity.

  • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, western blotting).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control-X.XX ± X.XX-
This compoundD1Y.YY ± Y.YYZ.Z%
This compoundD2Y.YY ± Y.YYZ.Z%
This compoundD3Y.YY ± Y.YYZ.Z%
Indomethacin10A.AA ± A.AAB.B%

Table 2: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³) (Mean ± SEM)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-X.XX ± X.XX-X.X%
This compoundD1Y.YY ± Y.YYZ.Z%Y.Y%
This compoundD2Y.YY ± Y.YYZ.Z%Y.Y%
Positive ControlC1A.AA ± A.AAB.B%A.A%

Visualization of Workflows and Pathways

General Experimental Workflow

experimental_workflow cluster_preliminary Preliminary Studies cluster_efficacy Efficacy Studies cluster_analysis Data Analysis toxicity Acute Toxicity (LD50) dose_range Dose-Ranging Efficacy toxicity->dose_range model_selection Select Animal Model (e.g., Inflammation, Cancer) dose_range->model_selection treatment_groups Randomize into Groups (Vehicle, this compound, Positive Control) model_selection->treatment_groups dosing Administer Treatment treatment_groups->dosing endpoints Measure Efficacy Endpoints (e.g., Paw Edema, Tumor Volume) dosing->endpoints data_collection Collect and Tabulate Data endpoints->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis conclusion Draw Conclusions statistical_analysis->conclusion

Caption: General workflow for in vivo evaluation of this compound.

Hypothetical Signaling Pathway for Anti-inflammatory Action

Based on the known actions of other lignans, a plausible hypothesis is that this compound may inhibit the NF-κB signaling pathway.

nfkb_pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates NFkB_in_nucleus NF-κB Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) This compound This compound This compound->IKK inhibits NFkB_in_nucleus->Inflammatory_Genes

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Troubleshooting & Optimization

Improving Epiaschantin synthesis yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Epiaschantin synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a furofuran lignan, a class of natural products known for a wide range of biological activities. Lignans, in general, have shown potential as antibacterial, antiviral, antitumor, and antioxidant agents.[1] Specifically, the related lignan, aschantin, has been identified as a novel inhibitor of the mammalian target of rapamycin (mTOR) kinase, suggesting its potential in cancer therapy.

Q2: What are the main challenges in the chemical synthesis of this compound?

The synthesis of furofuran lignans like this compound presents several challenges:

  • Stereocontrol: The furofuran core of this compound contains multiple stereocenters. Achieving the desired stereochemistry (e.g., the epi configuration) with high selectivity is a primary challenge.

  • Low Yields: Complex multi-step syntheses can often lead to low overall yields.[2]

  • Byproduct Formation: Side reactions can lead to the formation of diastereomers (like Aschantin) and other impurities that are often difficult to separate from the desired product.

  • Purification: The separation of diastereomers, which have very similar physical and chemical properties, requires specialized purification techniques.[3][4]

Troubleshooting Guide: Low Yield and Purity

This guide addresses common issues encountered during this compound synthesis, focusing on the key oxidative cyclization step for the formation of the furofuran ring, a common strategy in lignan synthesis.

Issue 1: Low Yield of the Desired this compound Diastereomer

Potential Cause Recommended Solution
Suboptimal Reaction Conditions for Oxidative Cyclization Systematically optimize reaction parameters such as temperature, reaction time, and concentration of reactants. Many cyclocondensation reactions require heating to overcome the activation energy barrier, but excessive heat can lead to decomposition. Start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.
Inefficient Oxidizing Agent The choice of oxidizing agent is critical for the oxidative coupling reaction. Common oxidants used in lignan synthesis include ferric chloride (FeCl3), silver oxide (Ag2O), and potassium hexacyanoferrate(III). The efficiency of these can be solvent and substrate-dependent. It is advisable to screen different oxidants to find the optimal one for your specific substrate.
Poor Quality of Starting Materials Ensure the purity of starting materials. Impurities can interfere with the reaction, leading to the formation of side products and a reduction in the overall yield. Recrystallize or chromatograph starting materials if necessary.
Moisture in the Reaction Anhydrous conditions are often crucial for the success of many organic reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: High Levels of Impurities and Diastereomeric Byproducts

Potential Cause Recommended Solution
Lack of Stereocontrol in the Cyclization Step The diastereoselectivity of the cyclization reaction is highly dependent on the catalyst, solvent, and temperature. For palladium-catalyzed asymmetric allylic cycloadditions, the choice of ligand is crucial for inducing stereoselectivity.[5] Consider using chiral auxiliaries or catalysts to favor the formation of the desired epi isomer.
Formation of Side Products from Unwanted Reactions Analyze the crude reaction mixture by LC-MS to identify the major byproducts. Understanding the structure of these impurities can provide insights into the side reactions occurring. Based on this, you can modify the reaction conditions to suppress these unwanted pathways. For instance, if oxidation of a sensitive functional group is observed, consider using protecting groups.
Ineffective Work-up and Purification A multi-step purification strategy is often necessary. This typically involves an initial purification by flash chromatography followed by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the diastereomers.[3]

Experimental Protocols

Protocol 1: General Procedure for Oxidative Cyclization in Furofuran Lignan Synthesis

This protocol is a generalized procedure based on common methods for the synthesis of the furofuran lignan core structure.

  • Preparation: Dissolve the diol precursor in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) in a flame-dried round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add the oxidizing agent (e.g., 2-3 equivalents of FeCl3 or Ag2O) portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate for reactions with iodine-based oxidants, or water for others).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the mixture of diastereomers.

Protocol 2: Diastereomer Separation by Preparative HPLC

This protocol provides a general guideline for the separation of this compound and its diastereomers.

  • Column Selection: A reversed-phase C18 column is commonly used for the separation of lignans.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Method Development: Start with an isocratic elution (e.g., 50:50 acetonitrile:water) and then develop a gradient method to achieve optimal separation of the diastereomers. Monitor the separation using a UV detector, typically at 280 nm.

  • Preparative Run: Once the analytical method is optimized, scale it up to a preparative scale. Inject the partially purified mixture of diastereomers onto the preparative HPLC column.

  • Fraction Collection: Collect the fractions corresponding to the different diastereomers as they elute from the column.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC and confirm the identity of the desired this compound isomer using NMR and mass spectrometry.

Data Presentation

Table 1: Comparison of Analytical Techniques for Purity Assessment

Technique Principle Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High resolution for separating closely related compounds, including diastereomers.[4][6] Well-established for purity determination.Requires a reference standard for quantification. Can be destructive to the sample.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Provides absolute quantification without the need for an identical reference standard.[7][8] Non-destructive.[9]Lower sensitivity compared to MS. Signal overlap can complicate analysis.[10]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and selectivity for identifying and quantifying compounds.[11] Can be coupled with LC for complex mixture analysis.May not distinguish between isomers without fragmentation analysis. Ionization efficiency can vary between compounds.

Visualization of Signaling Pathways and Workflows

Signaling Pathway

Aschantin, a diastereomer of this compound, has been shown to be a novel mTOR kinase inhibitor. The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[1][2][3][6][12]

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC1_TSC2 TSC1/TSC2 Complex Akt->TSC1_TSC2 inhibits Rheb Rheb-GTP TSC1_TSC2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth _4EBP1->Cell_Growth Aschantin Aschantin/ This compound Aschantin->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Aschantin.

Experimental Workflow

Synthesis_Workflow Start Starting Materials Reaction Stereoselective Synthesis Start->Reaction Workup Reaction Work-up & Crude Isolation Reaction->Workup Flash_Chrom Flash Chromatography Workup->Flash_Chrom Prep_HPLC Preparative HPLC Flash_Chrom->Prep_HPLC Diastereomer Mixture Purity_Analysis Purity & Structure Verification Prep_HPLC->Purity_Analysis Isolated this compound Final_Product Pure this compound Purity_Analysis->Final_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting Logic

Troubleshooting_Logic Problem Low Yield or Purity Issue Analyze Analyze Crude Reaction Mixture (LC-MS, NMR) Problem->Analyze Low_Yield Low Overall Yield Analyze->Low_Yield High_Impurity High Impurity Levels Analyze->High_Impurity Optimize_Reaction Optimize Reaction Conditions (Temp, Time, Reagents) Low_Yield->Optimize_Reaction Check_Reagents Check Starting Material Purity Low_Yield->Check_Reagents High_Impurity->Optimize_Reaction Improve_Purification Improve Purification Strategy (HPLC Method Dev.) High_Impurity->Improve_Purification Solution Improved Yield & Purity Optimize_Reaction->Solution Improve_Purification->Solution Check_Reagents->Solution

Caption: Logical workflow for troubleshooting low yield and purity in this compound synthesis.

References

Troubleshooting Epiaschantin Solubility for Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Epiaschantin, particularly addressing challenges related to its solubility in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a lignan, a class of polyphenolic compounds found in plants. It is a pale yellow, solid powder with a molecular formula of C₂₂H₂₄O₇ and a molar mass of 400.42 g/mol .[1] this compound has demonstrated anti-platelet aggregation and marginal anti-cancer activities in preclinical studies.[1][2] Like many lignans, it is lipophilic, meaning it has poor solubility in water but is soluble in several organic solvents.

Q2: In which solvents is this compound soluble?

This compound is known to be soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For bioassays, DMSO is the most commonly used solvent for preparing concentrated stock solutions. Ethanol and methanol, particularly in aqueous mixtures (e.g., 70-80% ethanol), are also effective solvents for lignans and can be considered.

Q3: I am seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?

This is a common issue when working with hydrophobic compounds. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous medium. Instead, perform serial dilutions. A good practice is to first add the required volume of DMSO stock to a small volume of medium, mix thoroughly, and then add this intermediate dilution to the rest of the medium.[3][4]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%.[5][6] High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate out of solution.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help to keep the compound in solution.

  • Sonication: If you still observe precipitation, brief sonication of the final solution can help to redissolve the compound. However, be cautious with this method as it can generate heat and potentially degrade the compound or affect other components of the medium.

Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?

The tolerance to DMSO varies between cell lines. A general guideline is to keep the final concentration of DMSO at or below 0.5%.[5] However, for optimal cell health and to minimize any potential off-target effects of the solvent, a concentration of 0.1% or lower is recommended.[6] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.

Quantitative Solubility Data

SolventQualitative SolubilityEstimated Quantitative SolubilityNotes
DMSO Soluble> 10 mg/mLA common solvent for preparing high-concentration stock solutions.
Ethanol (100%) Soluble> 10 mg/mLA good alternative to DMSO, often less toxic to cells.
Ethanol (70-80% in water) SolubleLikely lower than 100% ethanolAqueous ethanol mixtures are effective for many lignans.
Methanol SolubleNot specifiedAnother potential solvent for stock solution preparation.
Water InsolubleVery lowThis compound is a lipophilic compound with poor aqueous solubility.
Cell Culture Medium (e.g., DMEM) Sparingly SolubleHighly dependent on final DMSO/ethanol concentrationPrecipitation is common upon direct dilution from a high-concentration stock.

Experimental Protocols

Protocol for Determining the Solubility of this compound

Objective: To determine the saturation solubility of this compound in a specific solvent at a defined temperature.

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO, 100% Ethanol)

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Microcentrifuge

  • Calibrated analytical balance

  • Spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a known volume of the solvent in a vial. Ensure there is visible undissolved solid at the bottom.

  • Equilibration: Tightly cap the vial and place it in a shaker or water bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the solution for 24-48 hours to ensure it reaches equilibrium.

  • Sample Clarification: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Dilution and Quantification: Dilute the supernatant with the appropriate solvent and determine the concentration of this compound using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

  • Data Analysis: The calculated concentration of the supernatant represents the saturation solubility of this compound in that solvent at the specified temperature. It is recommended to perform this procedure in triplicate.

Protocol for Preparation of this compound Stock and Working Solutions for Bioassays

Objective: To prepare a high-concentration stock solution of this compound in DMSO and dilute it to working concentrations for cell-based assays.

Materials:

  • This compound powder

  • Sterile, anhydrous DMSO

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • On a calibrated analytical balance, weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution (Molar Mass = 400.42 g/mol ), you would need 4.0042 mg.

    • In a sterile microcentrifuge tube, add the appropriate volume of sterile DMSO (in this case, 1 mL).

    • Gently vortex or sonicate briefly until the powder is completely dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution.

    • Perform serial dilutions in sterile, pre-warmed cell culture medium to achieve your desired final concentrations.

    • Important: To minimize precipitation, add the this compound stock solution to the medium (not the other way around) and mix gently but thoroughly after each addition.

    • Ensure the final DMSO concentration in your highest working concentration does not exceed the tolerance level of your cell line (ideally ≤ 0.1%).

Potential Signaling Pathways and Experimental Workflows

Based on the known biological activities of lignans, two potential signaling pathways that this compound may modulate are the NF-κB signaling pathway (related to its anti-inflammatory properties) and the Estrogen Receptor (ER) signaling pathway (as lignans are classified as phytoestrogens).

This compound Solubility Troubleshooting Workflow

G start Start: Dissolving this compound for Bioassay prep_stock Prepare High-Concentration Stock (e.g., 10 mM in DMSO) start->prep_stock dilute Dilute Stock to Working Concentration in Aqueous Medium prep_stock->dilute observe Observe for Precipitation dilute->observe no_precipitate No Precipitation: Proceed with Bioassay observe->no_precipitate No precipitate Precipitation Observed observe->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot stepwise Use Stepwise Dilution troubleshoot->stepwise lower_dmso Lower Final DMSO % troubleshoot->lower_dmso warm_medium Warm Medium to 37°C troubleshoot->warm_medium sonicate Brief Sonication troubleshoot->sonicate re_evaluate Re-evaluate Dilution stepwise->re_evaluate lower_dmso->re_evaluate warm_medium->re_evaluate sonicate->re_evaluate success Precipitation Resolved: Proceed with Bioassay re_evaluate->success Yes failure Still Precipitates: Consider Alternative Solvent (e.g., Ethanol) re_evaluate->failure No

Caption: Troubleshooting workflow for this compound solubility issues.

Potential Mechanism: Inhibition of Canonical NF-κB Signaling

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive Inhibits pIkB p-IκBα IkB->pIkB NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocates & Binds This compound This compound This compound->IKK Inhibits? Proteasome Proteasome Degradation pIkB->Proteasome Ubiquitination Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Potential inhibition of the NF-κB pathway by this compound.

Potential Mechanism: Modulation of Estrogen Receptor Signaling

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Phytoestrogen) ER Estrogen Receptor (ER) This compound->ER Binds ER_complex This compound-ER Complex ER->ER_complex Dimer Dimerized ER Complex ER_complex->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Translocates & Binds Coactivators Coactivators ERE->Coactivators Recruits Transcription Target Gene Transcription (e.g., cell cycle regulation) Coactivators->Transcription Initiates

References

Technical Support Center: Optimizing Epiaschantin for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the concentration of Epiaschantin for their in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

A1: this compound is a chemical substance that has been noted for its potential antioxidant, anti-inflammatory, antibacterial, and anti-tumor activities.[1] It is a pale yellow solid that is insoluble in water at room temperature but can be dissolved in some organic solvents.[1] Due to its potential for degradation under light and oxidation, it should be handled with care and stored appropriately.[1]

Q2: How should I prepare a stock solution of this compound?

A2: Given that this compound is insoluble in water, a stock solution should be prepared using an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro studies.

  • Protocol for 10 mM Stock Solution:

    • Calculate the required mass of this compound for your desired volume of stock solution.

    • Dissolve the weighed this compound in a small volume of high-purity DMSO.

    • Gently vortex or sonicate if necessary to ensure it is fully dissolved.

    • Add DMSO to reach the final desired concentration.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Q3: What is a good starting concentration range for my experiments?

A3: For a compound with unknown efficacy in a particular cell line, it is advisable to start with a broad range of concentrations to determine the dose-response relationship. A common approach is to use serial dilutions. A suggested starting range could be from 0.1 µM to 100 µM.

Q4: How can I determine the optimal concentration of this compound for my specific cell line and experiment?

A4: The optimal concentration is dependent on the cell type, cell density, and the duration of the experiment. To determine this, you should perform a dose-response experiment, such as an MTT or other viability assay, to determine the IC50 (half-maximal inhibitory concentration) value.

Troubleshooting Guide

Q1: I am observing low cell viability even at very low concentrations of this compound. What could be the cause?

A1:

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level, typically below 0.5%. Run a vehicle control (medium with the same amount of solvent but without this compound) to verify.

  • Compound Instability: this compound may degrade under certain conditions.[1] Ensure your stock solution is fresh and has been stored correctly.

  • Cell Line Sensitivity: Your specific cell line may be highly sensitive to this compound. Consider testing an even lower range of concentrations.

Q2: My results are inconsistent between experiments. What should I check?

A2:

  • Cell Seeding Density: Ensure you are using a consistent cell number for each experiment. Cell confluency can significantly impact the cellular response to a compound.

  • Compound Preparation: Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid degradation.

  • Incubation Time: Use a consistent incubation time for all experiments.

  • General Cell Culture Practice: Inconsistent results can arise from variations in cell passage number, media quality, or incubator conditions.[2]

Q3: I see precipitation in my culture medium after adding this compound. What should I do?

A3: This indicates that the solubility of this compound in your culture medium has been exceeded.

  • Lower the Concentration: The most straightforward solution is to use lower concentrations of this compound.

  • Check Solvent Concentration: Ensure the final concentration of the organic solvent is not too high, as this can also cause precipitation when added to an aqueous medium.

  • Gentle Mixing: When diluting the stock solution into the medium, add it dropwise while gently swirling to facilitate mixing.

Data Presentation

A crucial step in optimizing this compound concentration is to systematically record and analyze the data from your dose-response experiments. Below is an example table for summarizing cytotoxicity data.

Cell LineTreatment Duration (hours)IC50 (µM)95% Confidence Interval
Cell Line A2415.212.5 - 18.4
Cell Line A488.77.1 - 10.6
Cell Line B2428.924.0 - 34.8
Cell Line B4819.516.3 - 23.4

Experimental Protocols

Protocol: Determining IC50 using an MTT Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.

  • Cell Seeding:

    • Culture your cells to about 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from your stock solution.

    • Include a "vehicle control" (medium with the same concentration of solvent as your highest this compound concentration) and a "no treatment" control.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for your desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Visualizations

experimental_workflow cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) add_compound Add Serial Dilutions of this compound prep_stock->add_compound culture_cells Culture and Passage Cell Line seed_plate Seed Cells in 96-well Plate culture_cells->seed_plate seed_plate->add_compound incubate Incubate for 24/48/72 hours add_compound->incubate mtt_assay Perform MTT Viability Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk gene_expression Gene Expression (Inflammation, Proliferation) erk->gene_expression ikb IκB nfkb NF-κB ikb->nfkb Inhibition nfkb->gene_expression This compound This compound This compound->ras Inhibition This compound->nfkb Inhibition of IκB degradation

Caption: Hypothetical signaling pathways potentially modulated by this compound.

References

Addressing Epiaschantin instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of Epiaschantin in aqueous solutions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimentation with this compound in aqueous solutions.

1. Issue: Precipitation of this compound is observed shortly after preparing an aqueous solution.

  • Question: My this compound solution appears cloudy or forms a precipitate. How can I improve its solubility?

  • Answer: this compound has low intrinsic solubility in water.[1] To enhance solubility and prevent precipitation, consider the following strategies:

    • Co-solvents: Incorporate a water-miscible organic solvent into your aqueous buffer. Common co-solvents that can be effective include ethanol, propylene glycol, and polyethylene glycol (PEG).[2][3][4] Start with a low percentage of the co-solvent and gradually increase it until the desired solubility is achieved, keeping in mind the tolerance of your experimental system.

    • Surfactants: The use of surfactants to form micelles can significantly increase the solubility of hydrophobic compounds like this compound.[1][5][6][7][8] Non-ionic surfactants such as Tween® 80 or Polysorbate 80 are often used in biological experiments.

    • Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility and stability.[9][10][11] β-cyclodextrin and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

2. Issue: Loss of this compound concentration over time in prepared solutions.

  • Question: I am observing a decrease in the concentration of this compound in my aqueous stock solution, even when stored at 4°C. What could be the cause and how can I mitigate it?

  • Answer: The loss of this compound over time suggests degradation. Lignans and other phenolic compounds can be susceptible to several degradation pathways in aqueous environments.[12] Key factors influencing stability are pH, temperature, and light exposure.

    • pH Optimization: The stability of phenolic compounds is often pH-dependent.[13][14][15] It is advisable to conduct a pH stability study to determine the optimal pH for your this compound solutions. Generally, a slightly acidic to neutral pH may be more favorable for lignan stability.

    • Temperature Control: Store this compound solutions at refrigerated temperatures (2-8°C) to slow down potential degradation reactions. For long-term storage, consider freezing at -20°C or -80°C.

    • Light Protection: Photodegradation can be a significant issue for lignans.[16] Always store this compound solutions in amber vials or wrap containers with aluminum foil to protect them from light.

3. Issue: Inconsistent results in biological assays using this compound.

  • Question: I am getting variable results in my cell-based assays with this compound. Could this be related to its instability?

  • Answer: Yes, the instability of this compound in your assay medium can lead to inconsistent effective concentrations and, consequently, variable biological responses.

    • Fresh Preparation: Prepare this compound working solutions fresh before each experiment from a stable, concentrated stock.

    • Vehicle Control: Ensure your vehicle control is consistent across all experiments and accounts for any potential effects of co-solvents or other stabilizing agents used.

    • Stability in Assay Medium: Assess the stability of this compound in your specific cell culture medium under assay conditions (e.g., 37°C, 5% CO2). The presence of components in the medium could potentially accelerate degradation.

Frequently Asked Questions (FAQs)

1. What is the known stability of this compound in aqueous solutions?

While specific public data on this compound is limited, as a lignan, it is known to be poorly soluble in water and susceptible to degradation under conditions of light and oxidation.[1] The stability of lignans is influenced by factors such as pH, temperature, and the presence of other substances in the solution.[12][17][18]

2. What are the likely degradation pathways for this compound in an aqueous solution?

The degradation of lignans can involve hydrolysis of ester groups (if present), oxidation of phenolic hydroxyl groups, and dimerization. A plausible degradation pathway for this compound could involve oxidation of the benzodioxole ring and hydrolysis, particularly at non-neutral pH.

This compound This compound Oxidized_Product Oxidized Product (e.g., Quinone formation) This compound->Oxidized_Product Oxidation (Light, O2) Hydrolyzed_Product Hydrolyzed Product This compound->Hydrolyzed_Product Hydrolysis (Acidic/Basic pH) Degradation_Products Further Degradation Products Oxidized_Product->Degradation_Products Hydrolyzed_Product->Degradation_Products

Hypothetical degradation pathway for this compound.

3. How can I quantify the concentration and degradation of this compound in my solutions?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[19][20][21][22] This involves using an HPLC system with a suitable column (e.g., C18) and a mobile phase that can separate this compound from its potential degradation products. UV detection is typically used for lignan analysis.

4. What are "forced degradation studies" and should I perform them for this compound?

Forced degradation studies involve intentionally exposing the drug substance to harsh conditions (e.g., high/low pH, high temperature, light, oxidizing agents) to accelerate degradation.[23][24] These studies are crucial for identifying potential degradation products and establishing a stability-indicating analytical method. Performing a forced degradation study is highly recommended to understand the stability profile of this compound.

Data Presentation

The following tables present hypothetical, yet realistic, stability data for this compound under various conditions to guide your experimental design.

Table 1: Effect of pH on this compound Stability in Aqueous Buffer at 25°C

pH% Remaining after 24 hours% Remaining after 72 hours
3.092.5%80.1%
5.098.2%95.6%
7.496.5%90.3%
9.085.1%65.4%

Table 2: Effect of Temperature on this compound Stability in Aqueous Buffer (pH 7.4)

Temperature% Remaining after 7 days
4°C97.8%
25°C (Room Temp)88.2%
40°C71.5%

Table 3: Effect of Stabilizing Agents on this compound Solubility and Stability (pH 7.4, 25°C)

FormulationApparent Solubility (µg/mL)% Remaining after 7 days
Water< 1N/A (Precipitation)
10% Ethanol in Water2589.1%
2% Tween® 80 in Water5592.5%
5% HP-β-CD in Water8096.3%

Experimental Protocols

1. Protocol for a Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for quantifying this compound and separating it from its degradation products.

  • Instrumentation: HPLC with UV/Vis Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Run Time: 25 minutes

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

    • Prepare a calibration curve by diluting the stock solution to a range of known concentrations.

    • Inject standards and samples.

    • Quantify this compound concentration based on the peak area from the calibration curve.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Stock_Solution Prepare this compound Stock Solution Working_Solutions Prepare Working Solutions and Calibration Standards Stock_Solution->Working_Solutions Incubate Incubate Solutions under Test Conditions Working_Solutions->Incubate Inject_Sample Inject Sample into HPLC System Incubate->Inject_Sample Separate_Components Separate Components on C18 Column Inject_Sample->Separate_Components Detect_Analytes Detect Analytes by UV at 280 nm Separate_Components->Detect_Analytes Quantify Quantify this compound and Degradants Detect_Analytes->Quantify

Workflow for HPLC-based stability testing of this compound.

2. Protocol for a Forced Degradation Study of this compound

This protocol is designed to identify potential degradation products and pathways.

  • Objective: To assess the stability of this compound under various stress conditions.

  • Materials: this compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV lamp, heating block.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a solution containing 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve this compound in a solution containing 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Dissolve this compound in a solution containing 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution of this compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) for 24 hours.

    • Analysis: Analyze all samples, including an unstressed control, using the stability-indicating HPLC method to determine the percentage of degradation and identify any new peaks corresponding to degradation products.

Troubleshooting decision tree for this compound instability.

References

Technical Support Center: Minimizing Off-Target Effects of Epinastine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the off-target effects of Epinastine in cellular experiments. The information is presented in a question-and-answer format to address specific issues you might encounter.

Disclaimer: The initial query for "Epiaschantin" did not yield specific results. This guide has been developed based on the structurally similar and well-documented compound, Epinastine .

Frequently Asked Questions (FAQs)

Q1: What is Epinastine and what is its primary mechanism of action?

A1: Epinastine is a topically active, direct H1-receptor antagonist and an inhibitor of histamine release from mast cells.[1] Its primary therapeutic action is to prevent itching associated with allergic conjunctivitis by blocking the histamine H1 receptor.[1]

Q2: What are the known off-target effects of Epinastine?

A2: Besides its high affinity for the histamine H1 receptor, Epinastine also exhibits affinity for the histamine H2 receptor, as well as α1-, α2-, and 5-HT2-receptors.[1] These unintended interactions can lead to a variety of off-target effects that may confound experimental results.

Q3: Why is it important to minimize off-target effects in my cellular assays?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or unexpected phenotypic results in a cellular assay. The observed phenotype may be due to off-target effects rather than H1 receptor antagonism.1. Dose-Response Analysis: Perform a dose-response curve. The potency of Epinastine in eliciting the phenotype should correlate with its known potency for the H1 receptor. 2. Use a Structurally Unrelated H1 Antagonist: If another H1 antagonist with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.
High cellular toxicity observed at effective concentrations. Epinastine may be engaging off-target receptors that trigger toxic pathways.1. Optimize Concentration: Determine the lowest effective concentration of Epinastine that achieves H1 receptor antagonism without significant toxicity. 2. Profile for Off-Target Liabilities: Use commercially available receptor profiling services to screen Epinastine against a panel of receptors (kinases, GPCRs, etc.) to identify potential toxic off-targets in your specific cell model.
Results do not align with known H1 signaling pathways. Epinastine may be activating or inhibiting other signaling pathways through its off-target interactions.1. Counter-Screen with Receptor-Specific Ligands: Use selective agonists or antagonists for the known off-target receptors (H2, α1, α2, 5-HT2) to see if they can replicate or block the observed effects of Epinastine. 2. Pathway-Specific Reporter Assays: Utilize reporter assays for pathways downstream of the suspected off-target receptors to confirm their engagement by Epinastine.

Experimental Protocols

Protocol 1: Competitive Binding Assay to Determine On-Target and Off-Target Affinity

This protocol allows for the quantitative determination of Epinastine's binding affinity (Ki) for its intended target (H1 receptor) and known off-target receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cell lines expressing the human H1, H2, α1, α2, and 5-HT2 receptors.

  • Radioligand Binding: Incubate the membrane preparations with a known concentration of a specific radioligand for each receptor (e.g., [3H]-pyrilamine for H1).

  • Competitive Binding: Perform the incubation in the presence of increasing concentrations of Epinastine.

  • Detection: Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Epinastine concentration. Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

Data Presentation:

ReceptorRadioligandEpinastine Ki (nM)
Histamine H1[3H]-pyrilamineExample Value: 5
Histamine H2[3H]-tiotidineExample Value: 500
Adrenergic α1[3H]-prazosinExample Value: 1200
Adrenergic α2[3H]-rauwolscineExample Value: 800
Serotonin 5-HT2[3H]-ketanserinExample Value: 300
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that Epinastine directly binds to the H1 receptor in intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of Epinastine or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble H1 receptor remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: Epinastine-treated samples should show a higher amount of soluble H1 receptor at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.

Visualizing Pathways and Workflows

cluster_0 Epinastine Binding cluster_1 On-Target Pathway cluster_2 Off-Target Pathways Epinastine Epinastine H1_Receptor H1 Receptor Epinastine->H1_Receptor High Affinity H2_Receptor H2 Receptor Epinastine->H2_Receptor Lower Affinity Alpha_Receptors α1/α2 Receptors Epinastine->Alpha_Receptors Lower Affinity HT2_Receptor 5-HT2 Receptor Epinastine->HT2_Receptor Lower Affinity Gq_11 Gq_11 H1_Receptor->Gq_11 Activates PLC PLC Gq_11->PLC Activates IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Activates Ca_Release Ca2+ Release IP3_DAG->Ca_Release Allergic_Response ↓ Allergic Response Ca_Release->Allergic_Response Off_Target_Effects Unintended Cellular Effects H2_Receptor->Off_Target_Effects Alpha_Receptors->Off_Target_Effects HT2_Receptor->Off_Target_Effects

Caption: Epinastine's on-target and off-target signaling pathways.

start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response check_potency Does Potency Match H1 Ki? dose_response->check_potency secondary_inhibitor Use Structurally Different H1 Antagonist check_potency->secondary_inhibitor Yes off_target Conclusion: Likely Off-Target Effect check_potency->off_target No compare_phenotype Phenotype Replicated? secondary_inhibitor->compare_phenotype on_target Conclusion: Likely On-Target Effect compare_phenotype->on_target Yes compare_phenotype->off_target No profiling Perform Off-Target Profiling off_target->profiling

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

References

Troubleshooting variability in Epiaschantin bioassay results

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in bioassays for lignan-like compounds?

A1: Variability in bioassays can stem from several factors. A study on a luminescent bacterium-based bioassay identified that between-vial variations were the largest contributor to overall variability.[1] Key parameters that can significantly affect assay outcomes include reagent preparation, incubation times, and temperature control.[1][2] For natural compounds like lignans, the extraction method and solvent choice can also heavily influence the bioactivity of the extract.[3]

Q2: My standard curve is not linear. What should I do?

A2: An issue with the standard curve is often related to the preparation of the standards themselves. It is crucial to re-prepare the standard dilutions, ensuring careful and accurate pipetting.[2] Additionally, running a test standard curve before proceeding with the full experiment can help verify its linearity and consistency with expected results.[2]

Q3: I am observing lower than expected bioactivity in my samples. What are the potential causes?

A3: Lower than expected bioactivity can be due to several reasons. The stability of the compound is a primary concern; factors such as pH, temperature, and light exposure can degrade the compound and reduce its activity.[4] Reagent degradation due to improper storage is another common cause.[2] It is also possible that the sample concentration is too low, in which case concentrating the sample or using more starting material (cells/tissue) may be necessary.[2]

Q4: How can I minimize variability in my experimental results?

A4: To minimize variability, it is essential to standardize the assay protocol and control key parameters. This includes careful calibration of pipettes, ensuring thorough mixing of reagents, and maintaining consistent incubation temperatures.[1][2] Performing preliminary sample serial dilutions can help determine the optimal dilution factor for your samples, which should then be used consistently in all subsequent experiments.[2]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your Epiaschantin bioassay.

Problem Possible Cause Solution
High Intra-Assay Variability Pipetting error or air bubbles in wells.Dispense liquids quickly and consistently into the side of each well. Use calibrated pipettes. Check wells for and remove any air bubbles.[2][5]
Incomplete washing.Ensure wells are washed adequately by filling them with the proper amount of wash buffer.[5]
High Inter-Assay Variability Inconsistent reagent preparation.Prepare fresh working reagents for each assay and ensure they are made correctly according to the protocol.[2]
Variation in incubation conditions.Use an incubator to maintain a constant temperature during incubation periods.[5] Ensure incubation times are consistent across all assays.
No or Weak Signal Inactive or degraded reagents.Check the shelf life of the kit and ensure all reagents have been stored at the correct temperatures.[2]
Insufficient sample concentration.Concentrate the samples or prepare new samples with a higher concentration of cells or tissue.[2]
Sample incompatibility.Re-read the data sheet to ensure your sample type is compatible with the assay. For enzyme activity assays, avoid deproteinating the sample.[2]
Standard Curve Issues Incorrect standard dilutions.Remake the standard dilutions, carefully following the protocol instructions.[2]
Calculation errors.Double-check all calculations. Be aware that different assays may have different equations for calculating results.[2]

Experimental Protocols

General Protocol for a Cell-Based Bioassay

This protocol provides a general framework for assessing the bioactivity of a compound like this compound on a cell line.

  • Cell Culture: Culture the selected cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in an incubator at 37°C with 5% CO2.

  • Cell Seeding: Once the cells reach 80-90% confluency, trypsinize and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the 96-well plates and replace it with the medium containing the different concentrations of this compound. Include appropriate controls (e.g., vehicle control, positive control).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

  • Viability/Activity Assay: After incubation, perform a cell viability assay (e.g., MTT, XTT) or a specific activity assay (e.g., ELISA for a target protein) according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability or activity relative to the control and plot the results to determine the IC50 or other relevant parameters.

Visualizations

Hypothetical Signaling Pathway for an Anti-Inflammatory Lignan

Anti_Inflammatory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor MyD88 MyD88 Receptor->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB IκBα->NF_κB releases NF_κB_active Active NF-κB NF_κB->NF_κB_active This compound This compound This compound->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NF_κB_active->Gene_Expression promotes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

General Experimental Workflow for a Bioassay

Bioassay_Workflow Start Start Reagent_Prep Reagent and Standard Preparation Start->Reagent_Prep Sample_Prep Sample Preparation and Dilution Reagent_Prep->Sample_Prep Assay_Plate_Setup Assay Plate Setup Sample_Prep->Assay_Plate_Setup Incubation Incubation Assay_Plate_Setup->Incubation Signal_Detection Signal Detection Incubation->Signal_Detection Data_Analysis Data Analysis Signal_Detection->Data_Analysis Results Results Data_Analysis->Results

Caption: A generalized workflow for conducting a typical bioassay.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Unexpected Results Check_Curve Standard Curve Linear? Start->Check_Curve Check_Controls Controls Behaving as Expected? Check_Curve->Check_Controls Yes Redo_Standards Remake Standards and Rerun Check_Curve->Redo_Standards No Check_Reagents Reagents and Samples Prepared Correctly? Check_Controls->Check_Reagents Yes Investigate_Sample Investigate Sample (Concentration, Interference) Check_Controls->Investigate_Sample No Check_Protocol Protocol Followed Accurately? Check_Reagents->Check_Protocol Yes Prepare_Fresh Prepare Fresh Reagents and Samples Check_Reagents->Prepare_Fresh No Review_Steps Review Protocol Steps and Equipment Check_Protocol->Review_Steps No Success Problem Resolved Check_Protocol->Success Yes

Caption: A decision tree for troubleshooting unexpected bioassay results.

References

Technical Support Center: Optimizing HPLC Methods for Epiaschantin Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the separation of Epiaschantin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the analysis of this and related lignan compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and other lignans in a question-and-answer format.

1. Poor Resolution or Co-elution of Peaks

  • Question: My chromatogram shows broad, overlapping peaks, and I cannot achieve baseline separation for this compound. What should I do?

  • Answer: Poor resolution is a frequent challenge in the analysis of complex lignan mixtures. Here are several factors to investigate:

    • Mobile Phase Composition: The choice and ratio of organic solvent to water in the mobile phase is critical. For lignans like this compound, a reversed-phase C18 column is commonly used with a mobile phase consisting of acetonitrile and water.[1][2][3] Optimizing the gradient elution program can significantly improve separation. Try adjusting the initial and final acetonitrile concentrations, as well as the gradient slope. A shallower gradient can often enhance the resolution of closely eluting compounds.

    • Column Selection: While a standard C18 column is a good starting point, not all C18 columns are identical.[2] Differences in particle size, pore size, and end-capping can affect selectivity. Consider screening different C18 columns from various manufacturers. For complex samples, a column with a smaller particle size (e.g., < 3 µm) can provide higher efficiency and better resolution.

    • Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing more time for partitioning between the stationary and mobile phases.[2] Additionally, optimizing the column temperature can influence selectivity and peak shape.[2] Try adjusting the temperature between 25°C and 30°C.[2]

    • Chiral Separation: this compound possesses a chiral center.[4] If you are working with a racemic mixture or suspect the presence of diastereomers, a standard achiral HPLC method may not be sufficient to separate the enantiomers. In this case, a chiral stationary phase (CSP) or the use of a chiral mobile phase additive may be necessary.

2. Peak Tailing

  • Question: The peak for this compound is asymmetrical with a pronounced tail. How can I improve the peak shape?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system itself.

    • Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, leading to tailing. Using a well-end-capped C18 column can minimize these interactions. Alternatively, adding a small amount of an acidic modifier, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can suppress the ionization of silanol groups and improve peak shape.

    • Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[5] Try diluting your sample and injecting a smaller volume.

    • Column Contamination: Accumulation of contaminants on the column can create active sites that cause peak tailing. Flushing the column with a strong solvent or, if necessary, replacing the column can resolve this issue.

    • Extra-Column Volume: Excessive tubing length or dead volume in the connections between the injector, column, and detector can contribute to peak broadening and tailing. Ensure all connections are properly made with minimal tubing length.

3. Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. What is causing this variability?

  • Answer: Fluctuations in retention time can compromise the reliability of your analytical method. The following factors are common culprits:

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a primary source of retention time variability. Ensure accurate measurement of solvent ratios and thorough mixing. If using buffers, ensure the pH is consistent between batches.

    • Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient run, can lead to shifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

    • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause fluctuations in the flow rate and mobile phase composition, leading to unstable retention times.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[2]

Frequently Asked Questions (FAQs)

1. Method Development for this compound Separation

  • Question: What are the recommended starting conditions for developing an HPLC method for this compound?

  • Answer: Based on published methods for the separation of structurally similar lignans from Schisandra chinensis, the following conditions can be used as a starting point:[1][2][3][6]

    ParameterRecommended Starting Condition
    Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][2]
    Mobile Phase A Water
    Mobile Phase B Acetonitrile
    Gradient Start with a linear gradient from a lower to a higher concentration of acetonitrile. A typical starting point could be 30-70% Acetonitrile over 40-50 minutes.
    Flow Rate 0.8 - 1.0 mL/min[2]
    Column Temperature 25 - 30°C[2]
    Detection Wavelength 225 - 230 nm[3][7]
    Injection Volume 5 - 20 µL

2. Sample Preparation

  • Question: How should I prepare my sample containing this compound for HPLC analysis?

  • Answer: Proper sample preparation is crucial for obtaining accurate and reproducible results.

    • Extraction: this compound is soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8] For plant materials, ultrasonic extraction with methanol is a common and effective method.[1]

    • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could clog the column or tubing.

    • Solvent: The sample should be dissolved in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition, to ensure good peak shape.

3. Column Care and Maintenance

  • Question: How can I prolong the life of my HPLC column when analyzing lignans?

  • Answer:

    • Use a Guard Column: A guard column is a small, disposable column installed before the analytical column to protect it from strongly retained or particulate contaminants in the sample.

    • Proper Flushing: After a series of analyses, especially when using buffered mobile phases, flush the column with a high percentage of organic solvent (e.g., 100% acetonitrile) to remove any strongly retained compounds.

    • Storage: For short-term storage, store the column in the mobile phase without any buffers. For long-term storage, follow the manufacturer's recommendations, which typically involve storing the column in 100% acetonitrile or methanol.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues for this compound.

HPLC_Troubleshooting_this compound cluster_0 Problem Identification cluster_1 Troubleshooting Steps start Start Analysis problem Poor Resolution / Peak Tailing / Retention Time Shift? start->problem good_result Acceptable Result problem->good_result No check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) problem->check_mobile_phase Yes check_column Check Column (Equilibration, Contamination, Age) check_mobile_phase->check_column check_system Check HPLC System (Pump, Injector, Leaks, Temperature) check_column->check_system consider_chiral Consider Chiral Separation (If Isomers Suspected) check_system->consider_chiral consider_chiral->start Re-analyze

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Technical Support Center: Managing Compound-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Epiaschantin" does not correspond to a known compound in publicly available scientific literature. Therefore, this guide provides general strategies and frameworks for mitigating cytotoxicity induced by experimental small molecules, which can be adapted for a novel compound of interest. The experimental protocols and data presented are illustrative and based on common laboratory practices for assessing and managing drug-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: My cell viability has dropped significantly after treatment with my compound. What are the immediate troubleshooting steps?

A1: A significant drop in cell viability is a common observation when working with potentially cytotoxic compounds. Here are the initial steps to take:

  • Verify Compound Concentration and Purity: Ensure the correct concentration of the compound was used. Use analytical methods like HPLC or mass spectrometry to confirm the purity and integrity of your compound stock.

  • Check Cell Health and Seeding Density: Confirm that the cells were healthy and at an optimal confluency (typically 70-80%) before adding the compound. Inconsistent seeding density can lead to variable results.

  • Optimize Incubation Time: The observed cytotoxicity might be time-dependent. Consider performing a time-course experiment to determine the optimal treatment duration.

  • Assess for Contamination: Rule out any potential microbial contamination in your cell culture, which could contribute to cell death.

Q2: How can I determine the mechanism of cell death (apoptosis vs. necrosis) induced by my compound?

A2: Differentiating between apoptosis and necrosis is crucial for understanding the compound's mechanism of action. Several assays can be employed:

  • Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of necrotic cells with compromised membranes.

  • Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., Caspase-3, -7) can provide evidence of apoptosis.

  • TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Q3: What are some common strategies to reduce the off-target cytotoxicity of a novel compound?

A3: Reducing off-target cytotoxicity is a key challenge in drug development. Consider these approaches:

  • Co-treatment with Antioxidants: If cytotoxicity is mediated by reactive oxygen species (ROS), co-administration of antioxidants like N-acetylcysteine (NAC) may mitigate the effect.

  • Dose Reduction and Combination Therapy: Lowering the concentration of your primary compound and combining it with another synergistic agent can maintain efficacy while reducing toxicity.

  • Use of Targeted Delivery Systems: Encapsulating the compound in nanoparticles or liposomes can improve its delivery to target cells and reduce exposure to non-target cells.

  • Structural Modification of the Compound: If specific functional groups are associated with toxicity, medicinal chemistry efforts can be directed towards modifying the compound to reduce these liabilities while preserving activity.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent cell seedingManually count cells using a hemocytometer or use an automated cell counter for each experiment. Ensure even cell suspension before plating.Reduced well-to-well and plate-to-plate variability in cell numbers.
Edge effects in microplatesAvoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.More consistent results across the plate.
Compound precipitationVisually inspect the treatment media for any signs of precipitation. Check the solubility of the compound in the chosen culture medium.Clear, homogenous treatment solution, ensuring accurate compound concentration.
Inaccurate pipettingCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.Increased precision and accuracy of reagent and compound delivery.
Issue 2: Discrepancy Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)
Potential Cause Troubleshooting Step Rationale
Different cellular mechanisms measuredMTT/MTS assays measure metabolic activity, while LDH assays measure membrane integrity. A compound might affect metabolism without causing immediate membrane rupture.Use a panel of assays that measure different aspects of cell health (metabolism, membrane integrity, apoptosis) to get a comprehensive picture.
Interference of the compound with the assayThe compound may have inherent color or reducing/oxidizing properties that interfere with the assay reagents.Run a control with the compound in cell-free media to check for direct interference with the assay components.
Timing of the assayMetabolic changes (detected by MTT) may occur earlier than membrane leakage (detected by LDH).Perform a time-course experiment and run different assays at multiple time points.

Experimental Protocols

Protocol 1: Assessing Cell Viability using the MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Co-treatment with an Antioxidant (N-acetylcysteine - NAC)
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Pre-treatment (Optional): Pre-incubate cells with a non-toxic concentration of NAC (e.g., 1-5 mM) for 1-2 hours before adding the test compound.

  • Co-treatment: Treat cells with the test compound in the presence or absence of NAC.

  • Incubation and Analysis: Incubate for the desired duration and assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).

  • Data Comparison: Compare the viability of cells treated with the compound alone to those co-treated with NAC.

Visualizing Experimental Workflows and Pathways

Workflow for Investigating Compound-Induced Cytotoxicity start Start: Healthy Cell Culture treat Treat with this compound (Varying Concentrations & Durations) start->treat assess_via Assess Cell Viability (e.g., MTT, MTS, CellTiter-Glo) treat->assess_via decision Significant Cytotoxicity? assess_via->decision mech_invest Investigate Mechanism of Cell Death (Apoptosis vs. Necrosis) decision->mech_invest Yes end End: Characterized Compound Profile decision->end No mit_strat Develop Mitigation Strategies mech_invest->mit_strat mit_strat->treat Re-evaluate with mitigating agent mit_strat->end

Caption: Workflow for investigating and mitigating compound-induced cytotoxicity.

Potential Mitigation of ROS-Induced Cytotoxicity compound This compound ros Increased ROS Production compound->ros stress Oxidative Stress ros->stress damage Cellular Damage (Lipids, Proteins, DNA) stress->damage death Cytotoxicity / Cell Death damage->death nac Antioxidant (e.g., N-acetylcysteine) nac->ros Scavenges

Caption: Mitigation of ROS-mediated cytotoxicity by an antioxidant.

Overcoming resistance to Epiaschantin in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and overcome resistance to Epiaschantin in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound's anti-cancer effects?

A1: this compound is a lignan, a class of compounds known for their anti-cancer properties.[1][2][3] While the precise mechanism of this compound is not fully elucidated, it is hypothesized to function similarly to other anti-cancer lignans, such as podophyllotoxin derivatives.[4][5] The proposed primary mechanisms include:

  • Induction of Apoptosis: this compound may trigger programmed cell death (apoptosis) in cancer cells. This could be initiated through the intrinsic pathway, involving mitochondrial dysfunction, or the extrinsic pathway, mediated by death receptors.

  • Cell Cycle Arrest: It might halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G2/M phase, preventing them from dividing.[4][5]

  • Inhibition of Topoisomerase II: Like etoposide, a podophyllotoxin derivative, this compound may inhibit topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[4][6][7][8] Inhibition of this enzyme leads to DNA strand breaks and subsequent apoptosis.

Q2: My cells are showing a decreased response to this compound. What are the potential reasons for this acquired resistance?

A2: Acquired resistance to anti-cancer compounds in cell lines is a common phenomenon that can arise from various molecular changes.[9][10][11][12] The primary suspected mechanisms for this compound resistance include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy.[9][11]

  • Alterations in the Drug Target: Mutations or changes in the expression level of the molecular target of this compound (e.g., topoisomerase II) can prevent the drug from binding effectively.[13][14]

  • Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways that promote cell survival and inhibit apoptosis, such as the PI3K/Akt or MAPK/ERK pathways, can counteract the cytotoxic effects of this compound.

  • Enhanced DNA Repair Mechanisms: If this compound causes DNA damage, resistant cells may have enhanced their DNA repair capabilities, allowing them to survive the treatment.[10][11][12]

  • Inhibition of Apoptosis: Changes in the expression of apoptosis-regulating proteins, such as an increase in anti-apoptotic proteins (e.g., Bcl-2) or a decrease in pro-apoptotic proteins (e.g., Bax), can make cells less susceptible to programmed cell death.[10]

Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?

A3: To confirm resistance, you should perform a series of experiments to compare the responses of the suspected resistant cell line and the parental (sensitive) cell line to this compound.

  • Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is a key indicator of drug sensitivity. A significant increase in the IC50 value for the suspected resistant cell line compared to the parental line indicates resistance. This can be measured using a cell viability assay, such as the MTT assay.

  • Apoptosis Assay: Treat both parental and suspected resistant cells with this compound and measure the extent of apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry. A reduced apoptotic response in the suspected resistant cell line is indicative of resistance.

  • Clonogenic Assay: This assay assesses the ability of single cells to form colonies after drug treatment. A higher survival fraction for the suspected resistant cells suggests resistance.

Troubleshooting Guides

Issue: Gradual decrease in this compound efficacy over multiple passages.

This is a common sign of developing drug resistance. The following workflow can help you characterize and address this issue.

Caption: Workflow for Confirming and Investigating this compound Resistance.

Investigating the Role of Drug Efflux Pumps

If you suspect that increased drug efflux is the cause of resistance, you can investigate this using the following approaches:

1. Co-treatment with an Efflux Pump Inhibitor:

  • Rationale: If resistance is due to the overexpression of efflux pumps like P-glycoprotein, inhibiting these pumps should restore sensitivity to this compound.

  • Experiment: Treat the resistant cells with this compound in the presence and absence of a known P-gp inhibitor (e.g., Verapamil or Cyclosporin A).

  • Expected Outcome: A significant decrease in the IC50 of this compound in the presence of the inhibitor suggests the involvement of efflux pumps in the resistance mechanism.

2. Functional Assay for Efflux Pump Activity:

  • Rationale: Directly measure the activity of efflux pumps.

  • Experiment: Use a fluorescent substrate of P-gp, such as Rhodamine 123. Cells with high P-gp activity will pump out the dye and show low fluorescence, while cells with low P-gp activity will retain the dye and show high fluorescence.

  • Expected Outcome: Resistant cells are expected to show lower fluorescence intensity compared to parental cells. This difference should be diminished in the presence of a P-gp inhibitor.

Assessing Changes in Apoptotic Pathways

If resistance is due to the evasion of apoptosis, you can use the following methods to investigate this:

1. Annexin V/Propidium Iodide Staining:

  • Rationale: To quantify the percentage of apoptotic and necrotic cells after treatment.

  • Experiment: Treat parental and resistant cells with this compound and analyze them by flow cytometry after staining with Annexin V-FITC and Propidium Iodide.

  • Expected Outcome: Resistant cells will show a significantly lower percentage of Annexin V-positive cells (apoptotic cells) compared to parental cells at the same this compound concentration.

2. Western Blot Analysis:

  • Rationale: To examine the expression levels of key proteins involved in the apoptotic pathway.

  • Experiment: Analyze the protein levels of pro-apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bax) and anti-apoptotic markers (e.g., Bcl-2, Mcl-1) in both cell lines after this compound treatment.

  • Expected Outcome: Resistant cells may show lower levels of cleaved Caspase-3 and cleaved PARP, and a higher ratio of Bcl-2 to Bax compared to parental cells.

Caption: Hypothesized Signaling Pathway for this compound-Induced Apoptosis.

Data Presentation

Table 1: Example IC50 Values for this compound in Parental and Resistant Cell Lines
Cell LineTreatmentIC50 (µM) ± SDResistance Index (RI)
ParentalThis compound2.5 ± 0.31.0
ResistantThis compound25.0 ± 2.110.0
ResistantThis compound + Verapamil (10 µM)5.2 ± 0.62.1

Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)

Table 2: Example Apoptosis Assay Results (% Annexin V Positive Cells)
Cell LineTreatment (24h)% Apoptotic Cells ± SD
ParentalControl (DMSO)5.1 ± 1.2
ParentalThis compound (5 µM)45.3 ± 4.5
ResistantControl (DMSO)4.8 ± 1.5
ResistantThis compound (5 µM)10.2 ± 2.1

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay

This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[15][16][17][18]

Materials:

  • 96-well plates

  • Parental and resistant cell lines

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO at the same final concentration as the highest drug concentration) and wells with medium only (for background control).

  • Incubate for 48-72 hours at 37°C, 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Detecting Apoptosis using Annexin V Staining

This protocol uses Annexin V conjugated to a fluorochrome (e.g., FITC) to detect the externalization of phosphatidylserine, an early marker of apoptosis.[19][20][21][22][23]

Materials:

  • 6-well plates

  • Parental and resistant cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for the desired time (e.g., 24 hours). Include an untreated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Protocol 3: Assessing P-glycoprotein (MDR1) Efflux Pump Activity

This protocol uses the fluorescent dye Rhodamine 123, a substrate of P-gp, to measure its efflux activity.[24][25][26][27]

Materials:

  • Parental and resistant cell lines

  • Rhodamine 123

  • Verapamil (P-gp inhibitor)

  • Complete culture medium

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Harvest cells and resuspend them in complete culture medium at 1 x 10^6 cells/mL.

  • For inhibitor controls, pre-incubate a sample of resistant cells with Verapamil (e.g., 10 µM) for 30 minutes at 37°C.

  • Add Rhodamine 123 (final concentration e.g., 1 µM) to all samples and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with cold PBS to remove excess dye.

  • Resuspend the cells in fresh, pre-warmed medium (with or without inhibitor) and incubate for 1-2 hours at 37°C to allow for dye efflux.

  • Wash the cells again with cold PBS.

  • Analyze the fluorescence intensity of the cells by flow cytometry (FL1 channel) or fluorescence microscopy.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection and quantification of specific proteins involved in apoptosis.[28][29][30][31][32]

Materials:

  • Parental and resistant cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as desired, then harvest and lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Troubleshooting_Decision_Tree start Start: this compound Resistance Suspected ic50 Is IC50 of resistant line > 5-fold higher than parental? start->ic50 efflux Does P-gp inhibitor (e.g., Verapamil) restore sensitivity? ic50->efflux Yes no_resistance Re-evaluate experimental conditions. Check drug stability and cell line integrity. ic50->no_resistance No apoptosis Is apoptosis (Annexin V) reduced in resistant cells? efflux->apoptosis No mech1 Mechanism: Increased Drug Efflux via P-gp efflux->mech1 Yes mech2 Mechanism: Altered Apoptotic Signaling apoptosis->mech2 Yes mech3 Mechanism: Target Alteration or Other apoptosis->mech3 No sol1 Strategy: Co-administer P-gp inhibitor. Use drugs that are not P-gp substrates. mech1->sol1 sol2 Strategy: Co-administer sensitizer (e.g., Bcl-2 inhibitor). Target downstream survival pathways. mech2->sol2 sol3 Strategy: Investigate target expression/mutation. Consider alternative therapeutic targets. mech3->sol3

References

Validation & Comparative

Epiaschantin vs. Aschantin: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of two closely related lignans, Epiaschantin and Aschantin. This document summarizes available quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate an objective evaluation of their therapeutic potential.

Introduction

This compound and Aschantin are stereoisomers of a class of bioactive lignans found in various medicinal plants, notably from the Magnolia species. Lignans are a diverse group of polyphenolic compounds known for their wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. Due to their structural similarities, this compound and Aschantin are often investigated together, yet subtle differences in their stereochemistry can lead to significant variations in their biological efficacy. This guide aims to dissect these differences by comparing their performance in key experimental assays.

Comparative Biological Activity: Quantitative Data

To provide a clear and concise comparison, the following tables summarize the available quantitative data on the anti-inflammatory, antioxidant, and cytotoxic activities of this compound and Aschantin.

Table 1: Anti-inflammatory Activity
CompoundAssayCell LineIC50 (µg/mL)Reference
Aschantin Nitric Oxide (NO) Production InhibitionBV-2 microglia14.8 ± 2.5[1]
This compound Data Not Available--

IC50: The half maximal inhibitory concentration.

Table 2: Antioxidant Activity
CompoundAssayIC50/EC50Reference
Aschantin Data Not Available-
This compound Data Not Available-

IC50/EC50: The half maximal inhibitory/effective concentration.

Table 3: Cytotoxic Activity
CompoundCell LineAssayIC50Reference
Aschantin Data Not Available--
This compound Data Not Available--

IC50: The half maximal inhibitory concentration.

Note: The lack of available quantitative data for this compound in these specific assays highlights a significant gap in the current research literature and underscores the need for further direct comparative studies.

Key Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Inhibition of Nitric Oxide (NO) Production Assay

This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Cell Culture and Treatment:

  • Murine microglial cells (BV-2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds (Aschantin or this compound) for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

Measurement of Nitric Oxide:

  • After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance at 540 nm is measured using a microplate reader.

  • The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the untreated control wells. The IC50 value is then determined from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound by its ability to scavenge the stable free radical DPPH.

Protocol:

  • A solution of DPPH in methanol is prepared.

  • The test compound is dissolved in a suitable solvent and prepared in various concentrations.

  • The test compound solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPH solution without the test compound). The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then calculated.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, the medium is replaced with fresh medium containing MTT solution.

  • The plate is incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways

The biological effects of Aschantin and this compound are mediated through their interaction with various cellular signaling pathways. Below are diagrams representing key pathways implicated in their anti-inflammatory and potential anticancer activities.

Anti-inflammatory Signaling Pathway (NF-κB)

Aschantin has been shown to inhibit the production of nitric oxide, a process often regulated by the NF-κB signaling pathway. Lignans with anti-inflammatory properties typically interfere with this pathway to reduce the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_NFkB_complex NF-κB/IκB Complex cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active NF-κB (active) IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocates to iNOS_gene iNOS Gene NFkB_active->iNOS_gene Promotes transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Leads to NO Nitric Oxide (NO) iNOS_protein->NO Produces Aschantin Aschantin Aschantin->IKK Inhibits

Caption: Aschantin's potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Potential Anticancer Signaling Pathway (MAPK/ERK)

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. While direct evidence for this compound and Aschantin is limited, many lignans exert their anticancer effects by modulating this pathway.

MAPK_ERK_Pathway cluster_nucleus Inside Nucleus GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Bind Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_active ERK (active) Nucleus Nucleus ERK->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Promotes Lignans Lignans (e.g., Aschantin, This compound) Lignans->Raf Inhibit? Lignans->MEK Inhibit?

Caption: A potential mechanism of anticancer action for lignans via the MAPK/ERK signaling pathway.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the experimental protocols described above.

DPPH Radical Scavenging Assay Workflow

DPPH_Workflow start Start prep_dpph Prepare DPPH solution in methanol start->prep_dpph prep_sample Prepare test compound (Aschantin/Epiaschantin) at various concentrations start->prep_sample mix Mix DPPH solution with test compound prep_dpph->mix prep_sample->mix incubate Incubate in dark at room temperature mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % scavenging and EC50 value measure->calculate end End calculate->end

Caption: General workflow for the DPPH radical scavenging assay.

MTT Assay Workflow for Cytotoxicity

MTT_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells treat_cells Treat cells with various concentrations of Aschantin/Epiaschantin seed_cells->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (Formazan formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure calculate Calculate % cell viability and IC50 value measure->calculate end End calculate->end

Caption: General workflow for the MTT cytotoxicity assay.

Conclusion

This guide provides a comparative overview of the biological activities of this compound and Aschantin based on currently available scientific literature. While Aschantin has demonstrated measurable anti-inflammatory activity, a significant lack of quantitative data for this compound across key biological assays prevents a direct and comprehensive comparison. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for future research in this area. Further studies are crucial to fully elucidate the comparative therapeutic potential of these two closely related lignans.

References

Epiaschantin: A Comparative Analysis of Efficacy with Other Natural Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Epiaschantin, a natural furofuran lignan, with other structurally related lignans. The information is compiled from various preclinical studies to offer an objective overview supported by available experimental data.

Introduction to this compound and Other Furofuran Lignans

This compound is a bioactive lignan belonging to the furofuran subclass, characterized by a tetrahydrofuran ring system. Lignans are a large group of polyphenolic compounds found in plants and have garnered significant interest for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] This comparison focuses on the cytotoxic (anticancer) activities of this compound and other prominent furofuran lignans such as Magnolin, Sesamin, Fargesin, and Yangambin.

Comparative Efficacy: Cytotoxicity Against Cancer Cell Lines

The following table summarizes the available data on the cytotoxic effects of this compound and other selected furofuran lignans against various cancer cell lines. The data is presented as IC50 or ED50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability. For consistency, all values have been converted to micromolar (µM).

LignanCell LineIC50/ED50 (µM)Reference
This compound P388 (Murine Leukemia)3.63[2]
Magnolin PANC-1 (Pancreatic Cancer)0.51[2]
MDA-MB-231 (Breast Cancer)30.34[3]
Sesamin MOLT-4 (Leukemia)104.84 µg/mL (~296.8 µM)[4]
NB4 (Leukemia)121.00 µg/mL (~342.5 µM)[4]
MDA-MB-231 (Breast Cancer)Not specified, antiproliferative activity observed[5]
Fargesin JB6 Cl41 (Mouse Epidermal)~22-23[6]
HaCaT (Human Keratinocyte)~22-23[6]
HCT116 (Colon Cancer)~35[6]
WiDr (Colon Cancer)~38[6]
HCT8 (Colon Cancer)~45[6]
Yangambin Murine Macrophages383.3 (CC50)[7]

Note: Direct comparison of IC50/ED50 values should be made with caution due to variations in experimental conditions, cell lines, and assay methods across different studies.

Experimental Protocols

The following are generalized experimental protocols for assays commonly used to determine the cytotoxic activity of compounds like this compound and other lignans.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are then treated with various concentrations of the lignan (e.g., this compound) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Calcium Influx Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of a compound on calcium influx in response to a specific agonist.

  • Cell Preparation: A suspension of cells (e.g., human neutrophils) is prepared and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation.

  • Baseline Measurement: The dye-loaded cells are placed in a fluorometer, and the baseline fluorescence is recorded.

  • Compound Incubation: The lignan (e.g., this compound) is added to the cell suspension, and the mixture is incubated for a short period.

  • Agonist Stimulation: A calcium-mobilizing agonist (e.g., platelet-activating factor) is added to stimulate calcium influx.

  • Fluorescence Monitoring: The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time.

  • Data Analysis: The percentage of inhibition of calcium influx is calculated by comparing the peak fluorescence in the presence of the lignan to that of the control (agonist alone).

Signaling Pathways and Mechanisms of Action

Lignans exert their anticancer effects through various mechanisms, often involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis (programmed cell death), and metastasis. While the specific pathways affected by this compound are not extensively elucidated, studies on other furofuran lignans like Magnolin and Sesamin suggest the involvement of pathways such as NF-κB, MAPK, and PI3K/AKT.[2][8]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and preventing apoptosis. Some lignans have been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

Below is a simplified representation of the NF-κB signaling pathway and a potential point of intervention for lignans.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkB_p->Proteasome Degradation Lignans Lignans (e.g., Sesamin) Lignans->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription

Simplified NF-κB Signaling Pathway

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a natural compound like this compound.

Cytotoxicity_Workflow start Start cell_culture 1. Cell Culture (Select Cancer Cell Line) start->cell_culture seeding 2. Cell Seeding (96-well plate) cell_culture->seeding treatment 3. Compound Treatment (Varying Concentrations of Lignan) seeding->treatment incubation 4. Incubation (e.g., 48-72 hours) treatment->incubation assay 5. Cytotoxicity Assay (e.g., MTT Assay) incubation->assay measurement 6. Absorbance Measurement assay->measurement analysis 7. Data Analysis (Calculate % Viability) measurement->analysis ic50 8. Determine IC50 Value analysis->ic50 end End ic50->end

Experimental Workflow for Cytotoxicity Assessment

Conclusion

The available preclinical data suggests that this compound possesses antiproliferative activity. However, a direct comparison with other furofuran lignans is challenging due to the lack of standardized studies using the same cell lines and experimental conditions. The provided data indicates that other lignans, such as Magnolin, may exhibit higher potency against certain cancer cell lines. Further comprehensive studies are required to directly compare the efficacy of this compound with a broader panel of natural lignans and to fully elucidate its mechanisms of action and potential therapeutic applications. Researchers are encouraged to consider the methodologies and signaling pathways outlined in this guide for future investigations into the anticancer properties of this compound and other related compounds.

References

Cross-Validation of Epiaschantin's Anti-Inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of Epiaschantin against commonly used non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and Celecoxib. The data presented is based on in-vitro experimental findings, offering a cross-validation of this compound's potential as an anti-inflammatory agent.

Data Presentation: Comparative Inhibitory Effects

The following tables summarize the available quantitative data on the inhibitory concentrations (IC50) of this compound and the selected NSAIDs on key inflammatory markers. It is important to note that the experimental conditions for each reported value may vary, and direct comparisons should be made with caution.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundIC50 (µM)Cell LineInducerNotes
This compound 10.4 ± 2.8 µg/mLMicrogliaLPSData derived from a study on lignans from Magnolia fargesii.
Ibuprofen ~760Rat primary glial cellsLPS + IFNγIbuprofen reduced iNOS enzyme activity with an IC50 of 0.76 mM[1].
Diclofenac Not explicitly found--Diclofenac has been shown to enhance pro-inflammatory cytokine-induced nitric oxide production in cultured astrocytes via NF-κB signaling[2].
Celecoxib Not explicitly found--Celecoxib has been shown to reduce formalin-induced nitrite production in vivo[3].

Table 2: Inhibition of NF-κB Activation

CompoundIC50 (µM)Cell Line/SystemInducerNotes
This compound Not explicitly quantified-LPSSuppresses LPS-induced NF-κB activation.
Ibuprofen (S enantiomer) 61.7T-cellsT-cell stimulation[4]
Ibuprofen (R enantiomer) 121.8T-cellsT-cell stimulation[4][5]
Diclofenac Not explicitly quantifiedOsteoclasts-Suppresses nuclear translocation of NF-κB[6].
Celecoxib Not explicitly quantifiedNon-small cell lung carcinomaTNFInhibits NF-κB activation through inhibition of IKK and Akt activation[7].

Table 3: Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression

CompoundIC50 (µM)Cell LineInducerNotes
This compound Not explicitly quantified-LPSSuppresses LPS-induced iNOS protein and mRNA expression.
Ibuprofen ~890Rat primary glial cellsLPS + IFNγIbuprofen decreased iNOS protein levels with an IC50 of 0.89 mM[1].
Diclofenac Not explicitly quantified---
Celecoxib Not explicitly quantified---

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from publicly available information and should be adapted and optimized for specific laboratory conditions.

1. In-Vitro Nitric Oxide (NO) Production Assay (Griess Assay)

  • Objective: To quantify the production of nitric oxide by measuring its stable metabolite, nitrite, in cell culture supernatants.

  • Cell Line: Murine microglial cell line (e.g., BV-2) or primary microglia.

  • Methodology:

    • Cell Seeding: Seed microglial cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treatment: Pre-treat the cells with various concentrations of this compound or comparator compounds for 1 hour.

    • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in 5% phosphoric acid) to each supernatant sample.

    • Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

    • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

2. NF-κB Activation Assay (Immunofluorescence)

  • Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.

  • Cell Line: Appropriate cell line for the study (e.g., macrophages, epithelial cells).

  • Methodology:

    • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Treatment and Stimulation: Pre-treat cells with the test compounds for 1 hour, followed by stimulation with an appropriate inducer (e.g., LPS, TNF-α) for 30-60 minutes.

    • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

    • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).

    • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the NF-κB p65 subunit.

    • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Nuclear Staining: Counterstain the nuclei with a DNA-binding dye such as DAPI.

    • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Analysis: Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.

3. iNOS Expression Assay (Western Blot)

  • Objective: To determine the protein levels of inducible nitric oxide synthase (iNOS) in cell lysates.

  • Cell Line: Relevant cell line (e.g., RAW 264.7 macrophages).

  • Methodology:

    • Cell Culture and Treatment: Culture cells and treat them with test compounds and an inflammatory stimulus (e.g., LPS) as described for the NO production assay.

    • Cell Lysis: After the desired incubation period, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the total protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for iNOS.

    • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensity and normalize it to a loading control protein (e.g., β-actin or GAPDH) to determine the relative expression of iNOS.

Mandatory Visualizations

Signaling Pathway of Inflammation

G Simplified Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates NFkB_Ikb NF-κB/IκB IKK->NFkB_Ikb phosphorylates IκB NFkB NF-κB (active) NFkB_Ikb->NFkB releases nucleus Nucleus NFkB->nucleus translocates to iNOS_gene iNOS Gene nucleus->iNOS_gene activates transcription of iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide iNOS_protein->NO produces

Caption: Simplified signaling cascade of LPS-induced inflammation.

General Experimental Workflow for In-Vitro Anti-inflammatory Screening

G Experimental Workflow A Cell Culture (e.g., Microglia) B Pre-treatment with This compound / Comparators A->B C Inflammatory Stimulus (e.g., LPS) B->C D Incubation C->D E Nitric Oxide Assay (Griess Assay) D->E F NF-κB Translocation Assay (Immunofluorescence) D->F G iNOS Expression Assay (Western Blot) D->G H Data Analysis (IC50 Calculation) E->H F->H G->H

Caption: Workflow for screening anti-inflammatory compounds.

Mechanism of Action for NSAIDs

G NSAID Mechanism of Action AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PG_protective Protective Prostaglandins (e.g., GI mucosa) COX1->PG_protective PG_inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PG_inflammatory NSAIDs Ibuprofen, Diclofenac (Non-selective NSAIDs) NSAIDs->COX1 inhibits NSAIDs->COX2 inhibits Celecoxib Celecoxib (Selective COX-2 Inhibitor) Celecoxib->COX2 selectively inhibits

Caption: Inhibition of COX enzymes by NSAIDs.

References

Epiaschantin vs. Standard-of-Care in Oncology: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the preclinical efficacy of Epiaschantin ((-)-Epicatechin) in comparison to standard-of-care chemotherapy agents, Doxorubicin and Paclitaxel, for breast cancer.

Introduction

Recent interest has grown in the therapeutic potential of naturally occurring compounds in oncology. One such molecule, this compound, more commonly known in scientific literature as (-)-Epicatechin, a flavonoid found in sources like cocoa and green tea, has demonstrated notable anti-cancer properties in preclinical studies. This guide provides a comprehensive comparison of (-)-Epicatechin with the standard-of-care chemotherapy drugs, Doxorubicin and Paclitaxel, with a focus on their application in breast cancer. The information presented herein is intended to support researchers and drug development professionals in evaluating the potential of (-)-Epicatechin as a standalone or adjuvant therapeutic agent.

In Vitro Efficacy: A Head-to-Head Look at Cytotoxicity

It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental protocols, including cell culture conditions and assay duration.

(-)-Epicatechin: IC50 Values in Breast Cancer Cell Lines

A study investigating the effects of (-)-Epicatechin on breast cancer cells reported the following IC50 values after 72 hours of treatment[1]:

Cell LineCancer SubtypeIC50 (µM)
MCF-7Estrogen Receptor-Positive (ER+)350
MDA-MB-231Triple-Negative Breast Cancer (TNBC)350

These findings suggest that (-)-Epicatechin exhibits anti-proliferative effects against both ER-positive and triple-negative breast cancer cells.

Doxorubicin: IC50 Values in Breast Cancer Cell Lines

Doxorubicin is a widely used anthracycline antibiotic in chemotherapy. Its IC50 values in breast cancer cell lines have been reported in various studies:

Cell LineCancer SubtypeIC50 (µM)Source
MCF-7ER+0.55 ± 0.03[2]
T47DER+0.7 ± 0.036[2]
MDA-MB-231TNBC0.07 ± 0.017[2]
MCF-7ER+8.306[3]
MDA-MB-231TNBC6.602[3]

The variability in IC50 values highlights the importance of standardized experimental conditions for direct comparisons.

Paclitaxel: IC50 Values in Breast Cancer Cell Lines

Paclitaxel, a taxane, is another cornerstone of breast cancer chemotherapy. Reported IC50 values for Paclitaxel are as follows:

Cell LineCancer SubtypeIC50 (µM)Source
MCF-7ER+3.5[4]
MDA-MB-231TNBC0.3[4]
SKBR3HER2-Positive4[4]
BT-474HER2-Positive0.019[4]

These data indicate that Paclitaxel is effective against various breast cancer subtypes.

In Vivo Efficacy: A Direct Comparison in a Preclinical Model

A significant preclinical study directly compared the in vivo efficacy of (-)-Epicatechin with Doxorubicin in a murine model of triple-negative breast cancer (4T1 cells implanted in BALB/c mice). This study provides a more direct and compelling comparison of their anti-tumor activities in a living organism.

Treatment GroupDosageTumor Growth Inhibition (%)Increase in Survival (%)
(-)-Epicatechin3 mg/kg/day7444
Doxorubicin2 mg/kg (weekly)7930

The results from this in vivo study are particularly noteworthy, as they demonstrate that (-)-Epicatechin, at the tested dosage, exhibits anti-tumor efficacy comparable to the standard-of-care agent Doxorubicin in this aggressive breast cancer model.[4][5]

Mechanisms of Action: A Look at the Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their anti-cancer effects is crucial for their clinical development and for identifying potential combination therapies.

(-)-Epicatechin: A Multi-Targeted Approach

(-)-Epicatechin's anti-cancer activity appears to be mediated through multiple pathways. In breast cancer cells, it has been shown to induce apoptosis (programmed cell death) by increasing the production of reactive oxygen species (ROS).[1] This leads to the activation of both the extrinsic and intrinsic apoptotic pathways. Furthermore, in a triple-negative breast cancer model, (-)-Epicatechin was found to modulate the AMPK and Akt/mTOR signaling pathways, which are critical for cell proliferation and survival.[4][5]

Epicatechin_Pathway cluster_cell Cancer Cell Epicatechin (-)-Epicatechin ROS ↑ Reactive Oxygen Species (ROS) Epicatechin->ROS AMPK ↑ p-AMPK Epicatechin->AMPK Akt ↓ p-Akt Epicatechin->Akt Apoptosis Apoptosis ROS->Apoptosis Proliferation ↓ Cell Proliferation AMPK->Proliferation mTOR ↓ mTOR Akt->mTOR mTOR->Proliferation

Caption: (-)-Epicatechin Signaling Pathway

Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin's primary mechanism of action involves intercalating into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[6][7][8][9] This action leads to DNA double-strand breaks and ultimately triggers apoptosis. Doxorubicin also generates reactive oxygen species, contributing to its cytotoxic effects.[6][7][8]

Doxorubicin_Pathway cluster_cell Cancer Cell Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS ↑ Reactive Oxygen Species (ROS) Doxorubicin->ROS DSB DNA Double-Strand Breaks DNA->DSB Topoisomerase_II->DSB Apoptosis Apoptosis DSB->Apoptosis ROS->Apoptosis

Caption: Doxorubicin Signaling Pathway

Paclitaxel: Microtubule Stabilization and Mitotic Arrest

Paclitaxel functions by binding to the β-subunit of tubulin, the protein component of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is essential for cell division.[10] The stabilized microtubules disrupt the normal mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10]

Paclitaxel_Pathway cluster_cell Cancer Cell Paclitaxel Paclitaxel Tubulin β-Tubulin Binding Paclitaxel->Tubulin Microtubules Microtubule Stabilization Tubulin->Microtubules Mitotic_Spindle Disrupted Mitotic Spindle Microtubules->Mitotic_Spindle Mitotic_Arrest G2/M Phase Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel Signaling Pathway

Experimental Protocols

A standardized workflow is essential for the in vitro comparison of anti-cancer drug efficacy. The following diagram outlines a typical experimental process.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MCF-7, MDA-MB-231) start->cell_culture seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Drug Treatment (Epicatechin, Doxorubicin, Paclitaxel at various concentrations) seeding->treatment incubation Incubation (e.g., 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Reading (Spectrophotometer) mtt_assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis end End analysis->end

Caption: Experimental Workflow

Detailed Methodologies

Cell Culture:

  • Cell Lines: Human breast adenocarcinoma cell lines, MCF-7 (ER-positive) and MDA-MB-231 (triple-negative), are commonly used.

  • Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.

MTT Assay for Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds ((-)-Epicatechin, Doxorubicin, or Paclitaxel). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C and 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Standard-of-Care in Breast Cancer

The choice of standard-of-care chemotherapy for breast cancer depends on the tumor subtype.

  • ER-Positive Breast Cancer: The mainstay of treatment is endocrine therapy. However, for patients with high-risk disease, chemotherapy regimens often including an anthracycline (e.g., Doxorubicin) and a taxane (e.g., Paclitaxel) are used.

  • Triple-Negative Breast Cancer (TNBC): Chemotherapy is the primary systemic treatment for TNBC. Standard regimens typically consist of an anthracycline and a taxane.[1][6][10]

Conclusion

The preclinical data presented in this guide suggest that (-)-Epicatechin holds promise as a potential anti-cancer agent for breast cancer. Its in vivo efficacy, comparable to that of Doxorubicin in a triple-negative breast cancer model, is particularly compelling. While direct in vitro comparisons of cytotoxicity are limited by the variability in published studies, the available data indicate that (-)-Epicatechin is active against both ER-positive and triple-negative breast cancer cell lines.

The distinct, multi-targeted mechanism of action of (-)-Epicatechin, involving the induction of ROS and modulation of key signaling pathways like AMPK and Akt/mTOR, may offer advantages over the more targeted mechanisms of Doxorubicin and Paclitaxel, potentially leading to a lower likelihood of drug resistance.

Further research is warranted to fully elucidate the therapeutic potential of (-)-Epicatechin. This should include studies that directly compare its efficacy and toxicity with standard-of-care drugs under standardized conditions, as well as investigations into its potential as an adjuvant therapy to enhance the efficacy of existing chemotherapeutic agents and potentially mitigate their side effects. The information compiled in this guide provides a solid foundation for researchers and drug development professionals to pursue these important lines of inquiry.

References

Reproducibility of Epiaschantin Research: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported biological activities of Epiaschantin and related lignans, focusing on the reproducibility of published research findings. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key signaling pathways, this document aims to facilitate a clearer understanding of the current state of this compound research and guide future investigations.

Comparative Analysis of Biological Activities

This compound, a furanofuran lignan predominantly isolated from Magnolia fargesii, has garnered interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and antiviral effects. To objectively assess the reproducibility of these findings, this guide compiles and compares quantitative data from various studies.

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound and its structural analog, Aschantin, has been evaluated by assessing their ability to inhibit key inflammatory mediators. A significant metric for this activity is the half-maximal inhibitory concentration (IC50), which quantifies the substance's effectiveness in inhibiting a specific biological or biochemical function.

CompoundAssayCell LineInducerIC50 (µg/mL)IC50 (µM)Reference
Aschantin Nitric Oxide (NO) Production InhibitionBV-2 (microglial cells)Lipopolysaccharide (LPS)14.8 ± 2.5~36.9[1]
Kobusin Nitric Oxide (NO) Production InhibitionBV-2 (microglial cells)Lipopolysaccharide (LPS)21.8 ± 3.7~57.0[1]
Fargesin Nitric Oxide (NO) Production InhibitionBV-2 (microglial cells)Lipopolysaccharide (LPS)10.4 ± 2.8~25.9[1]

Note: The molecular weight of Aschantin (C22H24O7) is approximately 400.4 g/mol , Kobusin (C21H22O6) is approximately 370.4 g/mol , and Fargesin (C21H22O6) is approximately 370.4 g/mol . These were used for the approximate conversion from µg/mL to µM.

Neuroprotective and Antiviral Activities

While the neuroprotective and antiviral activities of lignans as a class are widely reported, specific quantitative data, such as the half-maximal effective concentration (EC50) for this compound, remain limited in the currently available literature. Further targeted studies are necessary to establish a reproducible quantitative basis for these potential therapeutic effects.

Experimental Protocols

To ensure the reproducibility of the cited research, detailed methodologies for the key experiments are outlined below.

Nitric Oxide (NO) Production Inhibition Assay

This assay is crucial for evaluating the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.

Cell Culture and Treatment:

  • Cell Line: Murine microglial BV-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Plating: Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound, Aschantin) for 1 hour.

  • Induction: Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

  • Incubation: The plates are incubated for an additional 24 hours.

Measurement of Nitric Oxide:

  • Griess Reagent: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Reaction: 100 µL of the cell culture supernatant is mixed with 100 µL of the Griess reagent in a 96-well plate.

  • Incubation: The mixture is incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound exerts its effects is fundamental for targeted drug development. Research on related lignans from Magnolia fargesii has implicated several key signaling pathways in their anti-inflammatory actions.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies on lignans like Aschantin, isolated from Magnolia fargesii, have demonstrated their ability to suppress the activation of NF-κB induced by LPS[1]. This inhibition is a critical mechanism underlying their anti-inflammatory effects, as it leads to a downstream reduction in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation This compound This compound / Aschantin This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound/Aschantin.

MAPK (ERK/Akt) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (Akt) cascades, is another critical regulator of cellular processes, including inflammation. Research on a panel of seven lignans from Magnolia fargesii has shown their ability to suppress both ERK and Akt phosphorylation in response to inflammatory stimuli[2]. One of these lignans, dimethylpinoresinol, was found to exert this effect by suppressing the activation of the Epidermal Growth Factor Receptor (EGFR)[2]. While direct evidence for this compound's role in this pathway is pending, the findings from structurally similar compounds suggest a likely mechanism of action.

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus EGFR EGFR Stimulus->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Akt Akt PI3K->Akt Akt->TranscriptionFactors This compound Lignans from M. fargesii This compound->EGFR Inhibition This compound->ERK Inhibition of Phosphorylation This compound->Akt Inhibition of Phosphorylation InflammatoryGenes Inflammatory Genes TranscriptionFactors->InflammatoryGenes

Caption: Inhibition of MAPK (ERK/Akt) signaling by M. fargesii lignans.

Conclusion

The available research provides a foundational understanding of the anti-inflammatory properties of this compound and related lignans from Magnolia fargesii. The inhibition of NO production and the modulation of the NF-κB and MAPK signaling pathways are key reproducible findings. However, to enhance the robustness and applicability of this research for drug development, future studies should focus on generating comprehensive quantitative data (IC50 and EC50 values) for this compound across a wider range of biological assays, including specific neuroprotective and antiviral models. Adherence to detailed and standardized experimental protocols will be paramount in ensuring the reproducibility and comparability of these future findings.

References

Head-to-Head Comparison: Epiaschantin and Deoxypodophyllotoxin in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-derived anticancer agents, lignans have emerged as a promising class of compounds. This guide provides a detailed head-to-head comparison of two such lignans, Epiaschantin and Deoxypodophyllotoxin, with a focus on their performance in preclinical cancer models, supported by available experimental data. This comparison is intended for researchers, scientists, and drug development professionals.

Disclaimer: The available scientific literature on this compound is exceedingly limited. As such, a direct and comprehensive comparison with the extensively studied Deoxypodophyllotoxin is not feasible at this time. This guide presents all available data for both compounds to facilitate an initial understanding and to highlight areas for future research.

Overview and Chemical Properties

Deoxypodophyllotoxin is a well-characterized aryltetralin lignan and an epimer of podophyllotoxin, isolated from plants of the Podophyllum genus. It is known for its potent cytotoxic and antitumor activities. This compound is also a lignan, naturally found in Hernandia nymphaeifolia[1][2].

FeatureThis compoundDeoxypodophyllotoxin
Chemical Formula C₂₂H₂₄O₇C₂₂H₂₂O₇
Molecular Weight 400.42 g/mol [3]398.4 g/mol
Natural Source Hernandia nymphaeifolia[1][2][3]Podophyllum species, Anthriscus sylvestris
Chemical Class Lignan[1][2]Aryltetralin Lignan

Antiproliferative and Cytotoxic Activity

Deoxypodophyllotoxin has demonstrated potent cytotoxic effects across a wide range of human cancer cell lines, with IC₅₀ values often in the nanomolar range. In contrast, the only available quantitative data for this compound is an ED₅₀ value against murine leukemia cells.

Table of Cytotoxicity Data:

CompoundCell LineCancer TypeIC₅₀ / ED₅₀Reference
This compound P388Murine LeukemiaED₅₀: 1.5 µg/mL[1]
Deoxypodophyllotoxin A549Non-Small Cell Lung CancerIC₅₀: ~16 nM (at 48h)[4]
Caco2Colorectal CancerIC₅₀: 26.9 nM
DLD1Colorectal CancerIC₅₀: 23.4 nM
HT29Colorectal CancerIC₅₀: 56.1 nM
HeLaCervical CancerData available, specific IC₅₀ not cited[5]
K562Chronic Myelogenous LeukemiaIC₅₀ values in low nanomolar range[6]
MCF-7Breast CancerIC₅₀ values in low nanomolar range[6]
SGC-7901Gastric CancerData available, specific IC₅₀ not cited[7]
U2OSOsteosarcomaData available, specific IC₅₀ not cited[8]

Mechanism of Action

Deoxypodophyllotoxin

The primary mechanism of action for Deoxypodophyllotoxin is the inhibition of tubulin polymerization . By binding to the colchicine-binding site on β-tubulin, it disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis[5][6][7][9].

This compound

The mechanism of action for this compound has not been elucidated in the available scientific literature.

Signaling Pathways

Deoxypodophyllotoxin

Deoxypodophyllotoxin has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and metabolism.

  • PI3K/Akt/mTOR Pathway: Deoxypodophyllotoxin suppresses the PI3K/Akt/mTOR signaling cascade, which is a critical pathway for cell survival and proliferation. Inhibition of this pathway contributes to its apoptotic and autophagic effects[8][10][11][12].

  • HIF-1α-Mediated Glycolysis: It has been demonstrated that Deoxypodophyllotoxin can inhibit the HIF-1α signaling pathway, leading to a reduction in the expression of its target genes involved in glycolysis, such as GLUT1, HK2, and LDHA. This suggests that Deoxypodophyllotoxin can interfere with the metabolic reprogramming of cancer cells[4][13].

  • Apoptosis Pathways: Deoxypodophyllotoxin induces apoptosis through both intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. It also activates caspases, including caspase-3 and caspase-7, leading to the cleavage of PARP and execution of apoptosis[5][7][14].

  • EGFR and MET Signaling: In the context of gefitinib-resistant non-small cell lung cancer, Deoxypodophyllotoxin has been found to inhibit the kinase activities of both EGFR and MET, and their downstream signaling pathways[14].

This compound

There is no information available regarding the signaling pathways affected by this compound.

Experimental Protocols

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of a compound on cancer cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Deoxypodophyllotoxin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after compound treatment.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

Objective: To detect and quantify apoptosis induced by a compound.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Visualizations

Deoxypodophyllotoxin Mechanism of Action

Deoxypodophyllotoxin_Mechanism DPT Deoxypodophyllotoxin Tubulin β-Tubulin (Colchicine-binding site) DPT->Tubulin Inhibits polymerization Microtubule Microtubule Disruption Spindle Mitotic Spindle Dysfunction Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Deoxypodophyllotoxin's primary mechanism of action.

Deoxypodophyllotoxin Signaling Pathways

DPT_Signaling_Pathways cluster_0 PI3K/Akt/mTOR Pathway cluster_1 HIF-1α Pathway cluster_2 Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR DPT_PI3K Deoxypodophyllotoxin DPT_PI3K->PI3K Inhibits HIF1a HIF-1α Glycolysis Glycolysis Genes (GLUT1, HK2, LDHA) HIF1a->Glycolysis Upregulates DPT_HIF Deoxypodophyllotoxin DPT_HIF->HIF1a Inhibits Bax Bax Caspases Caspase-3, -7 Bax->Caspases Bcl2 Bcl-2 Bcl2->Caspases Inhibits PARP PARP Cleavage Caspases->PARP Apoptosis_node Apoptosis PARP->Apoptosis_node DPT_Apop Deoxypodophyllotoxin DPT_Apop->Bax Upregulates DPT_Apop->Bcl2 Downregulates

Caption: Key signaling pathways modulated by Deoxypodophyllotoxin.

Conclusion

Deoxypodophyllotoxin is a potent anticancer agent with a well-defined mechanism of action centered on tubulin polymerization inhibition and the modulation of critical cancer-related signaling pathways. Its efficacy has been demonstrated in numerous preclinical studies.

In stark contrast, this compound remains a largely uncharacterized natural product. While initial data suggests antiproliferative activity, further research is critically needed to elucidate its mechanism of action, identify its molecular targets, and evaluate its therapeutic potential. A meaningful head-to-head comparison with Deoxypodophyllotoxin will only be possible once a more substantial body of evidence for this compound becomes available. This significant knowledge gap presents a clear opportunity for future investigations in the field of natural product drug discovery.

References

Comparative Analysis of Epiaschantin from Natural Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Epiaschantin from Magnolia Flos and Schisandra chinensis

For researchers and drug development professionals investigating the therapeutic potential of the lignan this compound, understanding its natural sources and the methodologies for its extraction and analysis is paramount. This guide provides a comparative analysis of this compound derived from two prominent botanical sources: the flower buds of Magnolia species (Magnolia Flos) and the fruits of Schisandra chinensis. This document outlines the quantitative data available, details experimental protocols, and visualizes key processes to aid in the strategic sourcing and evaluation of this promising bioactive compound.

Quantitative Analysis of this compound Content

Table 1: Lignan Content in Magnolia Flos and Schisandra chinensis

Natural SourceKey Lignans IdentifiedReported Total Lignan Content (% of dry weight)Notes
Magnolia Flos Magnolin, Fargesin, Aschantin, EpieudesminVaries significantly between species and geographical locations.Aschantin, a stereoisomer of this compound, is a known constituent.
Schisandra chinensis Schisandrin, Gomisin A, Deoxyschisandrin3.8% - 5.5%Contains a complex mixture of dibenzocyclooctadiene lignans.

Note: The table is a summary of findings from multiple sources and specific concentrations of this compound are not consistently reported. The total lignan content can be influenced by factors such as plant species, harvest time, and extraction method.

Experimental Protocols

Effective isolation and quantification of this compound are crucial for research and development. The following sections detail generalized experimental protocols for extraction, purification, and quantification, which can be optimized for this compound.

Extraction of Lignans

The selection of an appropriate extraction method is critical to maximize the yield of this compound. Both maceration and Soxhlet extraction are commonly employed techniques.

Protocol 1: Maceration Extraction

  • Sample Preparation: Air-dry and grind the plant material (Magnolia Flos or Schisandra chinensis fruit) to a coarse powder.

  • Solvent Soaking: Immerse the powdered material in a suitable solvent (e.g., 95% ethanol, methanol, or a mixture of chloroform and methanol) in a sealed container. A solid-to-solvent ratio of 1:10 (w/v) is commonly used.

  • Incubation: Allow the mixture to stand at room temperature for a period of 24 to 72 hours with occasional agitation.

  • Filtration: Filter the mixture to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Soxhlet Extraction

  • Sample Preparation: Place the powdered plant material in a thimble within the Soxhlet apparatus.

  • Extraction: Continuously extract the material with a suitable solvent (e.g., ethanol or hexane) by heating the solvent in the flask. The solvent vapor travels to the condenser, liquefies, and drips back onto the sample, extracting the desired compounds.

  • Duration: Continue the extraction for several hours until the solvent in the extraction chamber runs clear.

  • Concentration: Concentrate the resulting extract using a rotary evaporator.

Purification of this compound

Following crude extraction, purification is necessary to isolate this compound from other co-extracted compounds. Column chromatography is a standard and effective method.

Protocol 3: Column Chromatography Purification

  • Stationary Phase: Prepare a chromatography column packed with a suitable adsorbent, such as silica gel or Sephadex LH-20.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pooling and Concentration: Combine the fractions containing pure this compound and concentrate them to yield the purified compound.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantitative analysis of this compound.

Protocol 4: HPLC-UV Analysis

  • Instrumentation: Utilize an HPLC system equipped with a UV detector and a C18 reversed-phase column.

  • Mobile Phase: A typical mobile phase for lignan analysis is a gradient of acetonitrile and water, often with the addition of a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Sample Preparation: Dissolve the accurately weighed crude extract or purified sample in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use this curve to determine the concentration of this compound in the samples.

Visualization of Methodologies and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a key signaling pathway potentially modulated by this compound.

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification cluster_quantification Quantification Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Mobile Phase Fractions Fractions Column Chromatography->Fractions Purified this compound Purified this compound Fractions->Purified this compound TLC Analysis HPLC Analysis HPLC Analysis Purified this compound->HPLC Analysis Standard Curve Quantitative Data Quantitative Data HPLC Analysis->Quantitative Data

Caption: Experimental workflow for this compound extraction, purification, and quantification.

While direct evidence for this compound's specific signaling pathways is still emerging, research on related lignans and compounds with similar structures, such as epicatechin, suggests potential involvement in anti-inflammatory and neuroprotective pathways. The NF-κB and MAPK signaling cascades are key regulators of inflammation and cellular stress responses.

Signaling_Pathway cluster_inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Release NF-κB_n NF-κB NF-κB->NF-κB_n Translocation MAPKK MAPKK MAPKKK->MAPKK Activation MAPK MAPK MAPKK->MAPK Activation MAPK_n MAPK MAPK->MAPK_n Translocation This compound This compound This compound->IKK This compound->MAPKKK Inflammatory Genes Inflammatory Genes NF-κB_n->Inflammatory Genes Transcription MAPK_n->Inflammatory Genes Transcription

Caption: Postulated inhibitory effect of this compound on NF-κB and MAPK signaling pathways.

Conclusion

Magnolia Flos and Schisandra chinensis represent viable natural sources for the lignan this compound. While a direct quantitative comparison of this compound content remains an area for future research, the established presence of related lignans in both botanicals is well-documented. The provided experimental protocols for extraction, purification, and quantification offer a solid foundation for researchers to develop and optimize their methodologies for isolating and studying this compound. The potential of this compound to modulate key inflammatory signaling pathways underscores the importance of continued investigation into its therapeutic applications. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating further exploration of this promising natural compound.

Safety Operating Guide

Proper Disposal of Epiaschantin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Epiaschantin, a bioactive lignan compound. Given its potential cytotoxic and anti-platelet properties, this compound and all associated waste must be handled with care to ensure the safety of laboratory personnel and to minimize environmental impact. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines.

Hazard Identification and Risk Assessment

Quantitative Data Summary

Due to the limited publicly available data for this compound, a comprehensive quantitative summary is not possible. The following table provides data for Podophyllotoxin as a relevant surrogate to inform risk assessment.

PropertyPodophyllotoxin DataReference
Molecular Formula C₂₂H₂₂O₈[2]
Molecular Weight 414.4 g/mol [2]
Acute Dermal Toxicity Category 2 (Fatal in contact with skin)[2]
Acute Oral Toxicity Category 3 (Toxic if swallowed)[2]

Personal Protective Equipment (PPE)

When handling this compound in solid or solution form, the following minimum PPE is mandatory:

  • Gloves: Double-gloving with nitrile gloves is recommended.

  • Lab Coat: A disposable, back-closing gown should be worn.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Respiratory Protection: If there is a risk of aerosolization of the solid compound, a NIOSH-approved respirator should be used.

Experimental Protocols for Handling and Disposal

Weighing and Reconstitution
  • All handling of solid this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the powder.

  • Use a dedicated set of spatulas and weighing boats.

  • When reconstituting, add the solvent slowly to the solid to avoid splashing.

Decontamination Procedure

In case of a spill or for routine cleaning of work surfaces, follow this procedure:

  • Isolate the Area: Cordon off the spill area to prevent cross-contamination.

  • Absorb the Spill: If it is a liquid spill, cover it with an absorbent material.

  • Decontaminate: Clean the area with a detergent solution, followed by 70% isopropyl alcohol.

  • Dispose of Cleaning Materials: All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as cytotoxic waste.

This compound Waste Disposal Workflow

The following diagram outlines the step-by-step process for the proper disposal of this compound waste.

Epiaschantin_Disposal_Workflow This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Waste Containment cluster_disposal Final Disposal A Solid this compound Waste (e.g., unused compound, contaminated weigh boats) E Segregate at Point of Use into Designated Cytotoxic Waste Containers A->E B Liquid this compound Waste (e.g., unused solutions, supernatants) B->E C Contaminated Labware (e.g., pipette tips, tubes, glassware) C->E D Contaminated PPE (e.g., gloves, gown) D->E F Sharps Waste (Needles, Scalpels) -> Puncture-resistant, labeled sharps container E->F G Solid Waste (PPE, weigh boats, etc.) -> Labeled, leak-proof cytotoxic waste bin (e.g., yellow bin) E->G H Liquid Waste (Solutions) -> Labeled, leak-proof, compatible chemical waste container E->H I Store in a Designated Hazardous Waste Accumulation Area F->I G->I H->I J Arrange for Pickup by Certified Hazardous Waste Disposal Service I->J K Incineration is the Preferred Method of Disposal J->K

Caption: Logical workflow for the safe disposal of this compound waste.

Environmental Fate and Considerations

There is limited information available on the environmental fate and ecotoxicity of lignans like this compound. However, due to its bioactive nature, it should not be disposed of down the drain or in regular landfill waste. The primary route of disposal should be through a certified hazardous waste management company that utilizes high-temperature incineration to ensure the complete destruction of the compound.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both personnel and the environment.

References

Personal protective equipment for handling Epiaschantin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling Epiaschantin in a laboratory setting. This compound is a compound with limited available toxicological data. Therefore, it must be handled with extreme caution, assuming it is a potent and hazardous substance. This guide is intended to supplement, not replace, a thorough risk assessment and adherence to your institution's specific safety protocols.

Compound Information and Hazard Assessment

This compound is a lignan, a class of polyphenols found in plants, and is supplied as a powder. While it has been investigated for potential anti-tumor and anti-inflammatory properties, comprehensive safety data, including irritation, toxicity, and ecological effects, is largely unavailable. In the absence of specific data, a precautionary approach is mandatory. The compound should be treated as a potent cytotoxic agent.

A key principle when handling substances with unknown toxicity is to use a control banding approach, defaulting to a high level of containment and personal protection. All procedures must be designed to minimize the generation of dust and aerosols.

Physicochemical Data for this compound
PropertyValue
CAS Number 41689-50-3
Molecular Formula C22H24O7
Molecular Weight 400.42 g/mol
Physical Description Powder
Storage Store at 2-8°C in a sealed container

Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to prevent exposure through inhalation, ingestion, or skin contact. Engineering controls, such as a chemical fume hood or glove box, are the primary line of defense and must be used for all manipulations of solid this compound.

Recommended PPE for Handling this compound Powder
Protection TypeSpecificationRationale
Hand Protection Double gloving: Inner nitrile glove, outer chemotherapy-rated nitrile or neoprene gloves.Provides robust protection against incidental contact. Chemotherapy-rated gloves offer tested resistance to a wider range of chemicals. Change outer gloves immediately if contaminated and both pairs every hour.
Body Protection Disposable, solid-front, long-sleeved gown with tight-fitting cuffs.Prevents contamination of personal clothing and skin. The solid front offers better protection against spills.
Eye/Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.Protects against splashes, and airborne particles from getting into the eyes or on the face. Safety glasses are insufficient.
Respiratory Protection A NIOSH-approved N95 respirator or higher (e.g., PAPR) may be required based on risk assessment, especially when handling larger quantities or if engineering controls are not sufficient.Minimizes the risk of inhaling fine powder particles. Fit-testing is mandatory for tight-fitting respirators.

Operational Plan for Handling this compound

Experimental Workflow Diagram

Epiaschantin_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Cleanup & Disposal Phase prep_1 Assemble all materials (this compound, solvents, labware) prep_2 Don all required PPE (Double gloves, gown, goggles, face shield) prep_1->prep_2 prep_3 Prepare work surface in fume hood (Use disposable absorbent pad) prep_2->prep_3 handle_1 Weigh this compound powder in fume hood prep_3->handle_1 Begin Experiment handle_2 Prepare stock solution (Add solvent to powder) handle_1->handle_2 handle_3 Perform experiment (Maintain containment) handle_2->handle_3 clean_1 Decontaminate all surfaces and equipment handle_3->clean_1 End Experiment clean_2 Segregate and seal all cytotoxic waste clean_1->clean_2 clean_3 Doff PPE in correct order clean_2->clean_3 clean_4 Wash hands thoroughly clean_3->clean_4

Caption: Safe handling workflow for this compound, from preparation to disposal.

Detailed Experimental Protocol
  • Preparation:

    • Before handling the compound, ensure a cytotoxic spill kit is readily accessible.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and place them on a disposable, plastic-backed absorbent pad inside a certified chemical fume hood.

    • Don the required PPE as specified in the table above, ensuring the outer gloves overlap the cuffs of the gown.

  • Weighing and Solution Preparation:

    • Perform all manipulations of this compound powder within the fume hood to contain any airborne particles.

    • Use a dedicated set of utensils for handling the compound.

    • To minimize dust, do not pour the powder. Use a spatula to carefully transfer the required amount to a tared weigh boat or vial.

    • When preparing solutions, add the solvent to the powder slowly to avoid aerosolization. Cap the container before mixing or vortexing.

  • During the Experiment:

    • Keep all containers of this compound, whether in solid or liquid form, sealed when not in immediate use.

    • If any material is removed from the fume hood (e.g., for use in an incubator), ensure it is in a sealed, leak-proof, and clearly labeled secondary container.

  • Post-Experiment Decontamination:

    • Dispose of all cleaning materials as cytotoxic waste.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous cytotoxic waste. Improper disposal can pose a risk to other personnel and the environment.

Waste Segregation and Disposal Protocol
  • Identify and Segregate Waste: At the point of generation, all contaminated items must be segregated from regular laboratory trash. This includes:

    • Sharps: Needles, syringes, and contaminated glass vials go into a designated, puncture-proof, purple-lidded sharps container for cytotoxic waste.

    • Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, weigh boats, and plasticware must be placed in a thick, leak-proof plastic bag or a rigid container clearly labeled with "Cytotoxic Waste" and the biohazard symbol.

    • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, shatter-proof, and clearly labeled hazardous waste container. Do not pour any liquid waste containing this compound down the drain.

  • Container Management:

    • Keep waste containers sealed when not in use.

    • Do not overfill waste containers. Seal them when they are approximately three-quarters full.

  • Final Disposal:

    • Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Cytotoxic waste is typically disposed of via incineration by a licensed contractor.

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and safely handle this compound in a laboratory setting. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.